molecular formula C25H34N4O4S B15621350 VHL Ligand 14

VHL Ligand 14

Número de catálogo: B15621350
Peso molecular: 486.6 g/mol
Clave InChI: JAHUHEDUDMTTTF-COWZOJLOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VHL Ligand 14 is a useful research compound. Its molecular formula is C25H34N4O4S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C25H34N4O4S

Peso molecular

486.6 g/mol

Nombre IUPAC

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H34N4O4S/c1-14(17-7-9-18(10-8-17)21-15(2)26-13-34-21)27-23(32)20-11-19(31)12-29(20)24(33)22(25(4,5)6)28-16(3)30/h7-10,13-14,19-20,22,31H,11-12H2,1-6H3,(H,27,32)(H,28,30)/t14-,19+,20-,22+/m0/s1

Clave InChI

JAHUHEDUDMTTTF-COWZOJLOSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to VHL Ligand 14: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VHL Ligand 14, a significant molecule in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the scientific background, a step-by-step synthesis pathway, experimental protocols for binding affinity determination, and a summary of its quantitative data.

Discovery and Scientific Background

This compound is a potent binder to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation. The discovery of small molecule ligands for E3 ligases like VHL has been a pivotal advancement in the field of targeted protein degradation. These ligands serve as the E3 ligase recruiting element in PROTACs, bifunctional molecules that induce the degradation of specific target proteins.

This compound, also known as Compound 11 in some literature, was developed as part of a broader effort to optimize the binding affinity and drug-like properties of existing VHL ligands. It is a derivative of the well-characterized VHL ligand, VH032. The core scaffold of these ligands is based on a hydroxyproline (B1673980) (Hyp) mimic, which is crucial for the interaction with VHL at the binding site of its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on proline residues, leading to its recognition by VHL, subsequent ubiquitination, and proteasomal degradation. By mimicking this key interaction, VHL ligands can effectively hijack the VHL E3 ligase for targeted protein degradation.

This compound is specifically designed for its application in PROTACs aimed at degrading the estrogen receptor α (ERα), a key target in the treatment of certain types of breast cancer. Its chemical structure is (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.

VHL-HIF-1α Signaling Pathway

The biological context for the action of this compound is the VHL-HIF-1α signaling pathway, a critical cellular oxygen-sensing mechanism. The following diagram illustrates this pathway.

VHL_HIF1a_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) cluster_ligand Action of this compound HIF1a_p HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2, Fe(II), 2-OG HIF1a_p->PHDs Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHDs->HIF1a_OH VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) HIF1a_OH->VHL_complex Recognition HIF1a_Ub Polyubiquitinated HIF-1α VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome 26S Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_h HIF-1α PHDs_inactive PHDs (Inactive) HIF1a_h->PHDs_inactive Inhibition of Hydroxylation HIF1a_stable Stable HIF-1α HIF1a_h->HIF1a_stable Stabilization HIF1_dimer HIF-1α/HIF-1β Dimer HIF1a_stable->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding to DNA Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes VHL_Ligand_14 This compound VHL_complex_ligand VHL E3 Ligase Complex VHL_Ligand_14->VHL_complex_ligand Binding Ternary_Complex Ternary Complex (Target-PROTAC-VHL) VHL_complex_ligand->Ternary_Complex PROTAC PROTAC (Target Binder - Linker - this compound) PROTAC->VHL_complex_ligand Binds Target_Protein Target Protein (e.g., ERα) PROTAC->Target_Protein Binds Target_Protein->Ternary_Complex Target_Ub Polyubiquitinated Target Protein Ternary_Complex->Target_Ub Ubiquitination Proteasome_ligand 26S Proteasome Target_Ub->Proteasome_ligand Degradation_ligand Target Degradation Proteasome_ligand->Degradation_ligand

Caption: VHL-HIF-1α signaling and PROTAC-mediated degradation.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that builds upon the established synthesis of the VHL ligand precursor, VH032-amine. The following diagram and protocol outline a representative synthetic route.

Synthesis_Pathway Synthesis of this compound Boc_Hyp_OH Boc-L-hydroxyproline intermediate1 Boc-Hyp-tert-leucine Boc_Hyp_OH->intermediate1 tert_leucine (S)-tert-leucine tert_leucine->intermediate1 cyanocyclopropane_acid 1-cyanocyclopropanecarboxylic acid VHL_Ligand_14 This compound cyanocyclopropane_acid->VHL_Ligand_14 benzylamine_precursor (4-(4-methylthiazol-5-yl)phenyl)methanamine (B1433745) intermediate3 Amide Precursor benzylamine_precursor->intermediate3 HATU HATU, DIPEA, DMF intermediate2 Hyp-tert-leucine (TFA salt) HATU->intermediate2 Amide Coupling & Deprotection TFA TFA, DCM intermediate1->HATU intermediate2->TFA intermediate2->intermediate3 intermediate3->HATU VH032_amine VH032-amine ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) intermediate3->VH032_amine Amide Coupling & Deprotection VH032_amine->TFA VH032_amine->VHL_Ligand_14 VHL_Ligand_14->HATU Final Amide Coupling

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of VH032-amine (Precursor)

This protocol is adapted from established literature procedures for the synthesis of VH032 and its derivatives.

Step 1: Synthesis of (2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate

  • To a solution of (4-(4-methylthiazol-5-yl)phenyl)methanamine hydrochloride (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add Boc-L-hydroxyproline (1.1 eq) and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the title compound.

Step 2: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH032-amine)

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours to effect Boc deprotection.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Dissolve the resulting TFA salt in DMF.

  • In a separate flask, activate (S)-Boc-tert-leucine (1.1 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15-30 minutes.

  • Add the solution of the deprotected amine to the activated acid solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Work up the reaction as described in Step 1.

  • Purify the crude product by flash column chromatography.

  • Treat the purified Boc-protected intermediate with a 1:1 mixture of DCM and TFA to remove the final Boc group.

  • Concentrate the reaction mixture to yield VH032-amine as its TFA salt.

Experimental Protocol: Final Synthesis of this compound

Step 3: Amide coupling of VH032-amine with 1-cyanocyclopropanecarboxylic acid

  • To a solution of VH032-amine (TFA salt, 1.0 eq) in DMF, add DIPEA (3.0 eq) to neutralize the salt.

  • Add 1-cyanocyclopropanecarboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup as described in Step 1.

  • Purify the final product, this compound, by preparative HPLC to yield a white solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds.

CompoundBinding Affinity (IC₅₀, nM)Binding Affinity (Kd, nM)MethodReference
This compound 196-Not Specified[1]
VH032-185 ± 7ITC[2]
Ligand 14a-~370ITC[2]
Ligand 14b-~3700ITC[2]

Note: IC₅₀ and Kd values are not directly comparable as they are determined by different experimental methods.

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound to the VHL protein is a critical parameter for its function. Isothermal Titration Calorimetry (ITC) and Fluorescence Polarization (FP) are two common methods used for this determination.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

ITC_Workflow Isothermal Titration Calorimetry Workflow Preparation 1. Sample Preparation - VHL Protein in buffer - this compound in matched buffer Loading 2. Instrument Loading - Protein in sample cell - Ligand in syringe Preparation->Loading Titration 3. Titration - Sequential injections of ligand - Measure heat change per injection Loading->Titration Data_Acquisition 4. Data Acquisition - Raw thermogram Titration->Data_Acquisition Data_Analysis 5. Data Analysis - Integrate peaks - Fit to binding model Data_Acquisition->Data_Analysis Results 6. Results - Kd, n, ΔH, ΔS Data_Analysis->Results

Caption: Workflow for ITC binding analysis.

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the VHL complex (typically VCB: VHL, Elongin B, and Elongin C).

    • Dialyze the protein extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Dissolve this compound in the final dialysis buffer to ensure precise buffer matching. The ligand concentration should be 10-20 times the protein concentration.

  • ITC Experiment:

    • Load the VHL protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.

    • Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 1-2 µL) of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection to obtain the heat of binding.

    • Plot the heat of binding against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand (tracer) by an unlabeled competitor (this compound).

FP_Assay_Workflow Fluorescence Polarization Assay Workflow VHL_Protein VHL Protein Incubation 1. Incubation - VHL Protein - Fluorescent Tracer - this compound (serial dilutions) VHL_Protein->Incubation Fluorescent_Tracer Fluorescent VHL Ligand (Tracer) Fluorescent_Tracer->Incubation VHL_Ligand_14 This compound (Competitor) VHL_Ligand_14->Incubation Measurement 2. FP Measurement - Excite with polarized light - Measure parallel and perpendicular emission Incubation->Measurement Calculation 3. Data Calculation - Calculate polarization values Measurement->Calculation Analysis 4. Data Analysis - Plot polarization vs. [Ligand] - Fit to sigmoidal curve Calculation->Analysis Result 5. Result - IC₅₀ value Analysis->Result

Caption: Workflow for FP competitive binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the VHL protein complex in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a solution of a fluorescently labeled VHL ligand (e.g., a fluorescein-labeled version of a known VHL binder) at a concentration close to its Kd.

    • Prepare a serial dilution of this compound.

  • Assay Procedure:

    • In a microplate, combine the VHL protein, the fluorescent tracer, and the serially diluted this compound.

    • Include controls for unbound tracer (no protein) and fully bound tracer (no competitor).

    • Incubate the plate at room temperature to reach binding equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

    • Plot the polarization values against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an effective component of PROTACs designed to degrade a variety of disease-relevant proteins. This guide provides a comprehensive resource for the synthesis and characterization of this important molecule, enabling further research and development in this exciting area of drug discovery.

References

A Technical Guide to VHL Ligand 14: Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of VHL Ligand 14, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical characteristics, its role in the Von Hippel-Lindau (VHL) signaling pathway, and the experimental protocols used to characterize its interactions.

Physicochemical Properties of this compound

This compound is a synthetic molecule designed to bind to the VHL E3 ubiquitin ligase, enabling the targeted degradation of specific proteins.[1] Its utility in PROTAC technology stems from its ability to hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C25H34N4O4S[1][4]
Molecular Weight 486.63 g/mol [4]
CAS Number 2010986-87-3[1][4]
Appearance White to off-white solid[4]
Binding Affinity (IC50) 196 nM[4][5]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4][6]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4][6]

Role in VHL Signaling and PROTAC Mechanism

The Von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) for degradation under normal oxygen conditions (normoxia).[3][7][8][9] In hypoxic conditions or when the VHL gene is mutated, HIF-α accumulates and activates genes involved in processes like angiogenesis, which can contribute to tumor growth.[8][10][11]

This compound is designed to mimic the binding of the hydroxylated HIF-α to VHL.[2][3] When incorporated into a PROTAC, this compound serves as the VHL-recruiting element. The other end of the PROTAC contains a ligand that binds to a specific protein of interest (POI) targeted for degradation. By bringing the VHL E3 ligase complex and the POI into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][12][13] this compound has been specifically utilized in the development of PROTACs to degrade the estrogen receptor α (ERα).[1][4]

Below is a diagram illustrating the VHL signaling pathway under normoxic conditions.

VHL_Signaling_Pathway VHL Signaling Pathway in Normoxia HIF_alpha HIF-α PHDs Prolyl Hydroxylases (PHDs) (O2, Fe2+, 2-OG) HIF_alpha->PHDs Prolyl hydroxylation OH_HIF_alpha Hydroxylated HIF-α PHDs->OH_HIF_alpha VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF_alpha->VHL_Complex Recognition and Binding Ubiquitination Poly-ubiquitination OH_HIF_alpha->Ubiquitination VHL_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation PROTAC_Mechanism General Mechanism of a VHL-based PROTAC cluster_ternary Ternary Complex Formation PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex Binds POI Protein of Interest (POI) PROTAC->POI Binds Ubiquitination Poly-ubiquitination of POI VHL_Complex->Ubiquitination POI->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and VHL Complex are Recycled Degradation->Recycling Binding_Affinity_Workflow Workflow for Determining Protein-Ligand Binding Affinity Start Start: Purified Protein and Ligand ITC Isothermal Titration Calorimetry (ITC) Start->ITC SPR Surface Plasmon Resonance (SPR) Start->SPR NMR NMR Spectroscopy Start->NMR Data_Acquisition Data Acquisition ITC->Data_Acquisition SPR->Data_Acquisition NMR->Data_Acquisition Data_Analysis Data Analysis and Model Fitting Data_Acquisition->Data_Analysis Results Determine Binding Affinity (Kd) and other thermodynamic/kinetic parameters Data_Analysis->Results

References

VHL Ligand 14: A Technical Guide to Binding Affinity and Kinetics with the VHL Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of VHL Ligand 14 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The document summarizes key binding affinity data, details the experimental methodologies used for its determination, and presents relevant signaling pathways and experimental workflows through structured diagrams.

Quantitative Binding Data

The binding of this compound and other relevant VHL ligands to the VHL protein has been quantified using various biophysical techniques. The following table summarizes the key binding parameters.

LigandParameterValueMethodReference
This compound (Compound 11) IC50196 nMFluorescence Polarization (FP)[1]
VH298K_d80 - 90 nMIsothermal Titration Calorimetry (ITC) / FP[2][3][4]
VH298k_on6.47 x 10^5 M⁻¹s⁻¹Surface Plasmon Resonance (SPR)[5]
VH298k_off0.065 s⁻¹Surface Plasmon Resonance (SPR)[5]
VH032K_d185 nMNot Specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. While the specific protocol for this compound's IC50 determination is from the primary literature, the protocols for ITC and SPR are representative methods for characterizing VHL ligand binding, with specific data provided for the well-characterized ligand VH298 as a proxy.

Fluorescence Polarization (FP) Assay for IC50 Determination of this compound

This protocol is based on the methodology described in the discovery of this compound (Compound 11)[1].

Objective: To determine the concentration of this compound that inhibits 50% (IC50) of the binding of a fluorescently labeled VHL ligand to the VHL protein complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL probe (e.g., FAM-labeled HIF-1α peptide)

  • This compound (Compound 11)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • DMSO for compound dilution

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in assay buffer containing a constant small percentage of DMSO (e.g., 1%).

    • Dilute the VBC protein complex and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through saturation binding experiments.

  • Assay Setup:

    • Add a fixed volume of the VBC protein complex to each well of the 384-well plate.

    • Add the serially diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the respective wells.

    • Add the fluorescent probe to all wells.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The IC50 value is determined by plotting the fluorescence polarization signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for K_d Determination

This is a representative protocol for determining the dissociation constant (K_d) of a VHL ligand.

Objective: To measure the thermodynamic parameters of the binding interaction between a VHL ligand and the VBC complex, including the dissociation constant (K_d).

Materials:

  • Purified VBC complex

  • VHL ligand (e.g., VH298)

  • ITC Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl), degassed

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the VBC protein extensively against the ITC buffer.

    • Dissolve the VHL ligand in the same ITC buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution to minimize heat of dilution artifacts.

    • Accurately determine the concentrations of the protein and ligand solutions.

  • ITC Experiment:

    • Load the VBC protein solution into the sample cell of the calorimeter.

    • Load the VHL ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial injection, followed by a series of subsequent injections of the ligand into the protein solution.

  • Data Analysis:

    • The raw data, consisting of heat changes upon each injection, is integrated.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

This is a representative protocol for determining the association (k_on) and dissociation (k_off) rate constants of a VHL ligand.

Objective: To measure the real-time binding kinetics of a VHL ligand to the immobilized VBC complex.

Materials:

  • Purified VBC complex

  • VHL ligand (e.g., VH298)

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of VBC:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the VBC protein solution over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is typically prepared by performing the activation and deactivation steps without protein injection.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the VHL ligand in running buffer.

    • Inject the different concentrations of the ligand over the immobilized VBC surface and the reference flow cell at a constant flow rate. This is the association phase.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand from the VBC complex. This is the dissociation phase.

    • Between different ligand concentrations, the sensor surface may need to be regenerated using a specific regeneration solution to remove all bound ligand.

  • Data Analysis:

    • The sensorgram data (response units vs. time) from the reference flow cell is subtracted from the data from the VBC-immobilized flow cell.

    • The resulting association and dissociation curves are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off). The dissociation constant (K_d) can then be calculated as k_off/k_on.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to VHL ligand binding and experimental workflows.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Inhibition HIF1a HIF-1α PHD PHD HIF1a->PHD O2 HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation VHL_complex VHL-E3 Ligase Complex HIF1a_OH->VHL_complex Binding HIF1a_Ub Ubiquitinated HIF-1α VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypo HIF-1α VHL_complex_inhibited VHL-E3 Ligase Complex HIF1a_hypo->VHL_complex_inhibited Binding Blocked HIF1a_stable Stable HIF-1α HIF1a_hypo->HIF1a_stable VHL_ligand This compound VHL_ligand->VHL_complex_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Gene_expression Target Gene Expression HRE->Gene_expression

Caption: VHL signaling pathway under normoxic and hypoxic/inhibited conditions.

FP_Assay_Workflow start Start prep_reagents Prepare VBC, Fluorescent Probe, and this compound dilutions start->prep_reagents add_reagents Add VBC, Ligand/Vehicle, and Fluorescent Probe to 384-well plate prep_reagents->add_reagents incubate Incubate at RT (protect from light) add_reagents->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data: Plot FP vs. [Ligand] measure->analyze end Determine IC50 analyze->end

Caption: Workflow for the Fluorescence Polarization (FP) competition assay.

SPR_Workflow cluster_setup SPR Experiment Setup cluster_run Kinetic Analysis immobilize Immobilize VBC on Sensor Chip association Inject Ligand (Association) immobilize->association prep_ligand Prepare serial dilutions of VHL Ligand prep_ligand->association dissociation Inject Running Buffer (Dissociation) association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate analyze_data Data Analysis: Fit sensorgrams to kinetic model dissociation->analyze_data regenerate->association Next Concentration results Determine kon, koff, and KD analyze_data->results

Caption: Workflow for Surface Plasmon Resonance (SPR) kinetic analysis.

References

The Architectonics of VHL Ligand 14 Derivatives: A Deep Dive into Structure-Activity Relationships for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of von Hippel-Lindau (VHL) Ligand 14 and its derivatives. VHL is a critical E3 ubiquitin ligase, and its ligands are paramount in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality. This document provides a comprehensive overview of the chemical modifications influencing binding affinity and cellular activity, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction: The VHL E3 Ligase and the Dawn of PROTACs

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1] The discovery of small molecules that can bind to VHL has been a watershed moment in targeted protein degradation (TPD). These ligands, when incorporated into PROTACs, can hijack the VHL E3 ligase machinery to induce the degradation of specific proteins of interest (POIs) implicated in various diseases.

VHL Ligand 14 and its analogs are derivatives of a class of peptidomimetic compounds designed to mimic the binding of HIF-1α to VHL. Understanding the SAR of these ligands is crucial for optimizing their binding affinity, selectivity, and suitability for PROTAC development. This guide will systematically dissect the key structural features of these ligands and their impact on biological activity.

The VHL-HIF-1α Signaling Pathway and PROTAC Mechanism of Action

Under normal oxygen levels, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This post-translational modification is recognized by VHL, leading to the ubiquitination and degradation of HIF-1α. In hypoxic conditions, this hydroxylation is inhibited, stabilizing HIF-1α, which then translocates to the nucleus to activate the transcription of genes involved in angiogenesis, metabolism, and cell survival. VHL-recruiting PROTACs exploit this natural degradation pathway. By simultaneously binding to VHL and a target protein, the PROTAC brings the E3 ligase into close proximity with the POI, leading to its ubiquitination and degradation, irrespective of the cell's oxygen status.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α->PHDs + O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL E3 Ligase Complex Hydroxylated HIF-1α->VHL Recognition Ubiquitinated HIF-1α Ubiquitinated HIF-1α VHL->Ubiquitinated HIF-1α + Ub Ub Ubiquitin Proteasome 26S Proteasome Ubiquitinated HIF-1α->Proteasome Degradation Degradation Proteasome->Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex VHL_PROTAC VHL E3 Ligase Complex VHL_PROTAC->Ternary_Complex Ubiquitinated POI Ubiquitinated POI Ternary_Complex->Ubiquitinated POI + Ub Ub_PROTAC Ubiquitin Proteasome_PROTAC 26S Proteasome Ubiquitinated POI->Proteasome_PROTAC Degradation_PROTAC Degradation Proteasome_PROTAC->Degradation_PROTAC

VHL signaling pathway and PROTAC-mediated protein degradation.

Structure-Activity Relationship of this compound Derivatives

The core scaffold of this compound is based on a hydroxyproline (B1673980) (Hyp) moiety, which is the key recognition element for VHL.[1] The SAR of these ligands can be systematically explored by modifying two main regions: the "left-hand side" (LHS) and the "right-hand side" (RHS), which occupy distinct pockets in the VHL binding site.

The Hydroxyproline Core

The (2S, 4R)-4-hydroxyproline core is essential for binding. The hydroxyl group forms critical hydrogen bonds with the side chains of Ser111 and His115 in the VHL protein. The amide backbone of the ligand also engages in hydrogen bonding with residues such as Tyr98 and His110.[1]

Left-Hand Side (LHS) Modifications

The LHS of the ligand typically consists of an acyl group attached to the nitrogen of the hydroxyproline ring. This region is solvent-exposed and is a common attachment point for the linker in PROTAC design. Modifications in this region significantly impact binding affinity and cellular permeability.

Modification at LHSBinding Affinity (Kd, nM)Cellular Activity (HIF-1α stabilization)Reference
tert-Butyl185 (for VH032)+++[2]
Cyclopropyl44 (for VH101)++++[2]
Methyl~5000+[3]
Phenyl>10000-[3]

Note: This table is a representative summary. Actual values may vary depending on the specific assay conditions.

Right-Hand Side (RHS) Modifications

The RHS typically involves a substituted aromatic ring connected via an amide linkage. This part of the molecule occupies a hydrophobic pocket in VHL, and modifications here can fine-tune binding affinity and selectivity. Electron-withdrawing groups on the aromatic ring generally improve binding.

Modification at RHS (para-position of benzylamine)Binding Affinity (IC50, µM)Reference
H130[4]
4-Cl20.5[4]
4-Br32.0[4]
4-NO216.0[4]
4-(5-oxazolyl)4.1[4]
4-CN60.3[4]

Note: This table is a representative summary. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

A systematic SAR study relies on robust and reproducible experimental methods. The following are detailed protocols for key assays used in the characterization of VHL ligands and their corresponding PROTACs.

General Workflow for SAR Studies

The development and characterization of VHL ligand derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

SAR_Workflow Design Ligand Design & Computational Modeling Synthesis Chemical Synthesis of Derivatives Design->Synthesis Binding_Assay In Vitro Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Cellular_Assay Cellular Assays (Degradation, Target Engagement) Binding_Assay->Cellular_Assay SAR_Analysis SAR Analysis & Iteration Cellular_Assay->SAR_Analysis SAR_Analysis->Design Iterative Optimization

General experimental workflow for VHL ligand SAR studies.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • VHL ligand derivative

  • ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Protocol:

  • Protein and Ligand Preparation: Dialyze the VBC complex extensively against the ITC buffer. Dissolve the VHL ligand in the same buffer, using a minimal amount of DMSO if necessary for solubility. Ensure the same percentage of DMSO is present in the protein solution to negate heat of dilution effects.[5]

  • ITC Experiment: Fill the sample cell of the ITC instrument with the VBC protein solution (e.g., 20-30 µM). Fill the injection syringe with the ligand solution (e.g., 200-300 µM). The experiment consists of a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[5]

  • Data Analysis: Integrate the raw data (heat spikes for each injection) to obtain the heat change per mole of injectant. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.[5]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that monitors biomolecular interactions in real-time, providing kinetic data on association (kon) and dissociation (koff) rates, from which the Kd can be calculated.

Materials:

  • Purified VBC complex

  • VHL ligand derivative

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Chip Preparation: Activate a sensor chip surface. Immobilize the VBC complex onto the chip via amine coupling. Deactivate any remaining active sites on the surface.

  • Binding Measurement: Inject a series of concentrations of the VHL ligand derivative in running buffer over the sensor chip surface. Monitor the change in the SPR signal in real-time to measure association. After the association phase, flow running buffer over the chip to measure dissociation.

  • Data Analysis: Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the kon and koff rates. Calculate the Kd as koff/kon.

Western Blotting for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)

Western blotting is a standard method to quantify the levels of a target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[6][7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies, followed by the HRP-conjugated secondary antibody.[6][7]

  • Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[6] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[7]

Nano-Glo® HiBiT Assay for High-Throughput Degradation Measurement

The Nano-Glo® HiBiT system is a sensitive, lytic endpoint assay for quantifying protein levels, suitable for high-throughput screening of PROTACs.

Materials:

  • Cell line engineered to express the POI tagged with the 11-amino-acid HiBiT peptide

  • PROTAC compound

  • Nano-Glo® HiBiT Lytic Detection System (Promega)

  • Luminometer

Protocol:

  • Cell Treatment: Plate the HiBiT-tagged cells in a multi-well plate and treat with a serial dilution of the PROTAC as described for the Western blot.

  • Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by diluting the LgBiT Protein (1:100) and the Nano-Glo® HiBiT Lytic Substrate (1:50) into the Nano-Glo® HiBiT Lytic Buffer.[8]

  • Lysis and Luminescence Measurement: Add the prepared lytic reagent to each well. The reagent lyses the cells and the LgBiT protein binds to the HiBiT tag on the target protein, reconstituting the NanoLuc® luciferase.[9] After a 10-minute incubation at room temperature, measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 and Dmax values.

Conclusion

The structure-activity relationship of this compound derivatives is a well-investigated area that continues to provide a strong foundation for the rational design of potent and selective PROTACs. A systematic approach to modifying the LHS and RHS of the ligand scaffold, guided by a deep understanding of the key interactions within the VHL binding pocket, is essential for optimizing binding affinity and cellular efficacy. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel VHL ligands and their resulting PROTACs, paving the way for the development of next-generation therapeutics based on targeted protein degradation.

References

The Role of VHL Ligands in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands, with a focus on "VHL Ligand 14," in the rapidly advancing field of targeted protein degradation (TPD). We will delve into the core mechanisms, provide detailed experimental protocols for characterization, present quantitative data for key VHL-based PROTACs (Proteolysis Targeting Chimeras), and visualize the critical pathways and workflows.

The Mechanism of VHL-Mediated Protein Degradation

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). A VHL-recruiting PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two.

The process begins with the PROTAC simultaneously binding to both the POI and the VHL E3 ligase, forming a ternary complex.[1] This induced proximity brings the POI close to the E3 ligase machinery. The VHL complex, which includes Elongin B/C, Cullin 2, and Rbx1, then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[2][3] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[4][5]

VHL_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds POI Ligand PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Binds VHL Ligand Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination (E1, E2, Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of VHL-recruiting PROTAC-mediated protein degradation.

Quantitative Data for VHL Ligands and PROTACs

The efficacy of a PROTAC is determined by several quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its efficiency in inducing degradation of the target protein in a cellular context.

Binding Affinities of VHL Ligands

The affinity of the VHL ligand for the VHL E3 ligase is a critical determinant of PROTAC efficacy. Below is a summary of binding affinities for representative VHL ligands. "this compound" (also referred to as Compound 11 in some literature) is noted for its use in developing PROTACs targeting the estrogen receptor α (ERα).[6] VH032 is a well-characterized and widely used VHL ligand in PROTAC design.[7]

VHL LigandBinding Affinity (Kd or IC50)MethodReference
This compound (Compound 11) IC50 = 196 nMNot Specified[6]
VH032 Kd = 185 nMITC[3]
VH298 Kd = 44 nMNot Specified[8]
Degradation Efficiency of VHL-Based PROTACs

The cellular potency of a PROTAC is typically measured by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

Table 2.1: Degradation Efficiency of a VHL-based ERα PROTAC

PROTACTarget ProteinCell LineDC50DmaxReference
ERE-PROTAC (VH032-based)ERαMCF-7< 5 µMNot Specified[2][9]
ERD-308ERαMCF-70.17 nM> 95%[4]
ERD-308ERαT47D0.43 nM> 95%[4]

Table 2.2: Degradation Efficiency of VHL-based BRD4 PROTACs

PROTACTarget ProteinCell LineDC50DmaxReference
ARV-771BRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[10]
MZ1BRD4H661, H8388 nM, 23 nMComplete at 100 nM[10]

Experimental Protocols

The characterization of VHL-recruiting PROTACs involves a series of in vitro and cellular assays to assess their binding, ternary complex formation, and degradation-inducing capabilities.

Experimental_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cellular Assays Binding_Assay 1. Binding Affinity (ITC, SPR, FP) Ternary_Complex_Assay 2. Ternary Complex Formation (TR-FRET, Pull-down) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation (Western Blot, Mass Spec, Flow Cytometry) Ubiquitination_Assay->Degradation_Assay Phenotypic_Assay 5. Phenotypic Assays (e.g., Cell Viability, Target Engagement) Degradation_Assay->Phenotypic_Assay

Caption: Experimental workflow for characterizing VHL-recruiting PROTACs.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the PROTAC to the VHL E3 ligase complex.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • PROTAC of interest

  • ITC instrument

  • Matched dialysis buffer (e.g., 20 mM HEPES pH 8.0)[11]

  • DMSO (for ligand stock)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze the VBC complex against the ITC buffer to ensure buffer matching.[12]

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Dilute the VBC complex to a final concentration of 5-50 µM in the ITC buffer.[12]

    • Dilute the PROTAC stock solution into the final dialysis buffer to a concentration 10-20 times that of the VBC complex. Ensure the final DMSO concentration is identical in both the protein and ligand solutions and is kept to a minimum (<5%).[12]

    • Degas both solutions for at least 10 minutes before use.[13]

  • ITC Experiment:

    • Load the VBC solution into the sample cell (typically ~300 µL).[11]

    • Load the PROTAC solution into the injection syringe (typically ~100 µL).[11]

    • Set the experimental parameters: temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 s).[14]

    • Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air bubbles and allow for equilibration.

    • Perform a series of 20-30 injections.

    • Perform control titrations (ligand into buffer and buffer into protein) to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the binding isotherm to determine the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To quantify the formation of the POI-PROTAC-VHL ternary complex in a homogeneous assay format.

Materials:

  • Tagged VBC complex (e.g., GST-VBC)

  • Tagged POI (e.g., His-POI)

  • TR-FRET donor-labeled antibody against one tag (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody against the other tag (e.g., AF488-anti-His)

  • PROTAC of interest

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Protocol:

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In a microplate, add the tagged VBC complex, tagged POI, and the diluted PROTAC.

    • Add the donor and acceptor-labeled antibodies.

    • Include controls such as no PROTAC (DMSO vehicle), POI ligand alone, and VHL ligand alone.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 180 minutes) to allow for complex formation.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores. The signal is typically read as a ratio of the acceptor and donor emission intensities.

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of the "hook effect" in PROTAC-induced ternary complex formation.

    • The peak of the curve represents the optimal concentration for ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC-induced ternary complex is productive, leading to the ubiquitination of the POI.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBCh5b)

  • Recombinant VBC complex

  • Recombinant POI

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 5 mM ATP, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and ubiquitin

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, VBC complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

    • The total reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30-90 minutes.

  • Reaction Termination:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Detection:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody against the POI to detect higher molecular weight bands corresponding to ubiquitinated POI.

    • Alternatively, use an anti-ubiquitin antibody to confirm the presence of ubiquitin on the POI.

  • Data Analysis:

    • Quantify the intensity of the ubiquitinated POI bands relative to the unmodified POI band to assess the extent of ubiquitination at different PROTAC concentrations.

Western Blot for Cellular Protein Degradation

Objective: To quantify the degradation of the POI in cells upon treatment with the PROTAC.

Materials:

  • Cell line expressing the POI (e.g., MCF-7 for ERα)

  • PROTAC of interest

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay reagents

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0 to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody against the POI and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[1]

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[10]

Conclusion

VHL ligands, such as this compound, are integral components of a powerful new class of therapeutics that induce targeted protein degradation. The rational design and optimization of VHL-based PROTACs rely on a comprehensive suite of biochemical, biophysical, and cellular assays. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to effectively characterize these novel molecules and advance the field of targeted protein degradation. The continued exploration of VHL ligand space and linker technology will undoubtedly lead to the development of more potent and selective protein degraders for a wide range of diseases.

References

VHL Ligand 14: A Chemical Probe for the von Hippel-Lindau E3 Ligase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The von Hippel-Lindau (VHL) protein is a crucial component of the cellular oxygen-sensing machinery and acts as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex. This complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The dysregulation of the VHL/HIF-1α pathway is implicated in various pathologies, most notably in clear cell renal cell carcinoma. Small molecule ligands that bind to VHL have emerged as invaluable tools for probing the VHL-HIF-1α interaction and as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs).

This technical guide focuses on VHL Ligand 14, a known VHL ligand, and its utility as a chemical probe. We will provide a summary of its binding affinity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Biochemical and Biophysical Properties

This compound is a small molecule designed to bind to the pocket in VHL that normally recognizes the hydroxylated proline residue of HIF-1α. Its ability to competitively inhibit the VHL/HIF-1α interaction makes it a valuable tool for studying the downstream effects of HIF-1α stabilization.

Quantitative Binding Data

The binding affinity of this compound and other well-characterized VHL ligands for the VHL protein has been determined using various biophysical techniques. A summary of this data is presented below for comparative analysis.

LigandAssay TypeAffinity MetricValue (nM)Reference
This compound Competitive BindingIC50196[1][2][3]
VH032Isothermal Titration Calorimetry (ITC)Kd185[4]
VH101Not SpecifiedKd44

Signaling Pathway and Experimental Workflows

To effectively utilize this compound as a chemical probe, a thorough understanding of the VHL signaling pathway and the experimental workflows for its characterization and application is essential.

VHL-HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs). This modification allows it to be recognized by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is stabilized, and it translocates to the nucleus to activate the transcription of hypoxia-responsive genes. This compound can mimic the hypoxic response by blocking the binding of hydroxylated HIF-1α to VHL.

VHL_Signaling_Pathway VHL-HIF-1α Signaling Pathway cluster_nucleus Nuclear Events HIF1a HIF-1α OH_HIF1a Hydroxylated HIF-1α HIF1a->OH_HIF1a hydroxylation Nucleus Nucleus HIF1a->Nucleus translocates to HRE Hypoxia Response Elements (HRE) HIF1a->HRE PHDs Prolyl Hydroxylases (PHDs) (Active in Normoxia) PHDs->HIF1a hydroxylates O2 O₂ O2->PHDs activates VHL_complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) OH_HIF1a->VHL_complex binds Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a ubiquitinates Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome targeted to Degradation Degradation Proteasome->Degradation leads to Hypoxia Hypoxia (Low O₂) Hypoxia->HIF1a leads to stabilization Hypoxia->PHDs inactivates Stabilization HIF-1α Stabilization HIF1b HIF-1β (ARNT) HIF1b->Nucleus constitutively present HIF1b->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression activates transcription of VHL_Ligand_14 This compound VHL_Ligand_14->VHL_complex inhibits binding to OH-HIF-1α

Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.

Experimental Workflow for PROTAC Development

This compound can be used as the E3 ligase-recruiting moiety in a PROTAC. The general workflow for developing a VHL-based PROTAC involves designing and synthesizing a library of candidate molecules, followed by a series of biochemical, biophysical, and cellular assays to evaluate their efficacy.

PROTAC_Workflow PROTAC Development Workflow Using a VHL Ligand start Start: Target Protein of Interest (POI) Identified design 1. PROTAC Design: - POI Ligand Selection - VHL Ligand (e.g., this compound) - Linker Design & Variation start->design synthesis 2. Chemical Synthesis of PROTAC Library design->synthesis biochem 3. In Vitro Biochemical & Biophysical Assays synthesis->biochem biochem_details • Ternary Complex Formation (e.g., TR-FRET, SPR) • Binary Binding Affinity to POI & VHL (e.g., FP, ITC) • In Vitro Ubiquitination biochem->biochem_details cellular 4. Cellular Assays biochem->cellular cellular_details • Target Protein Degradation (e.g., Western Blot, In-Cell Western) • Dose & Time Dependence • Selectivity Profiling (Proteomics) • Mechanism of Action (e.g., Proteasome/E3 Ligase Inhibitors) cellular->cellular_details optimization 5. Lead Optimization (Iterative process based on assay results) cellular->optimization optimization->design Redesign invivo 6. In Vivo Evaluation (Pharmacokinetics, Pharmacodynamics, Efficacy) optimization->invivo end End: Clinical Candidate invivo->end

References

An In-depth Technical Guide to the Early-Stage Research Applications of VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VHL Ligand 14 (also known as Compound 11), a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its application, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and PROTAC Technology

This compound is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the cellular machinery responsible for protein degradation.[1][2] In the field of targeted protein degradation, this compound serves as the E3 ligase-recruiting moiety in PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (such as this compound), and a linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC forms a ternary complex, which leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3]

Mechanism of Action

The primary application of this compound is in the construction of PROTACs to induce the degradation of specific proteins. The mechanism involves hijacking the cell's natural ubiquitin-proteasome system. Once a PROTAC incorporating this compound enters a cell, it facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

A notable example of a PROTAC utilizing a derivative of this compound is ERD-308, which targets the Estrogen Receptor α (ERα) for degradation.[1][4][5]

Quantitative Data

The efficacy of PROTACs is typically quantified by their degradation concentration 50 (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax). This compound itself has a binding affinity (IC50) for VHL of 196 nM.[1][2]

The following table summarizes the degradation and anti-proliferative activity of ERD-308, a PROTAC that incorporates a derivative of this compound to target ERα.

Parameter Cell Line Value Reference
DC50 MCF-70.17 nM[1][4][5]
T47D0.43 nM[1][4][5]
Dmax MCF-7 & T47D>95% at 5 nM[1][6]
IC50 (Cell Proliferation) MCF-70.77 nM[4]

Signaling Pathway

The signaling pathway affected by a PROTAC incorporating this compound is dependent on the target protein. In the case of ERD-308, the degradation of ERα disrupts estrogen signaling, which is crucial for the growth of ER-positive breast cancer cells. This leads to the downregulation of ER-regulated genes and subsequent inhibition of cell proliferation.

PROTAC_Mechanism cluster_cell Cell PROTAC ERD-308 (this compound derivative) Ternary_Complex Ternary Complex (ER-PROTAC-VHL) PROTAC->Ternary_Complex ER Estrogen Receptor α (Target Protein) ER->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_ER Polyubiquitinated ERα Ternary_Complex->Ub_ER Ubiquitination Ub Ubiquitin Ub->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Recognition Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Degradation Downstream Downregulation of ER-regulated genes Degraded_ER->Downstream Effect Inhibition of Cell Proliferation Downstream->Effect Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis 1. PROTAC Synthesis (Link this compound to Target Ligand) Binding_Assay 2. In Vitro Binding Assay (e.g., ITC, FP to confirm binding to VHL and Target) Synthesis->Binding_Assay Degradation_Assay 3. Western Blot (Determine DC50 and Dmax) Binding_Assay->Degradation_Assay Viability_Assay 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo to determine IC50) Degradation_Assay->Viability_Assay Co_IP 5. Co-Immunoprecipitation (Confirm Ternary Complex Formation) Degradation_Assay->Co_IP Downstream_Analysis 6. Downstream Analysis (e.g., qPCR for gene expression) Viability_Assay->Downstream_Analysis Co_IP->Downstream_Analysis In_Vivo 7. In Vivo Studies (Xenograft models) Downstream_Analysis->In_Vivo

References

An In-Depth Technical Guide to the Ternary Complex Formation with VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of the ternary complex involving VHL Ligand 14, a crucial component in a Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor Alpha (ERα). This document details the mechanism of action, quantitative binding data, and explicit experimental protocols for the characterization of this ternary complex, providing a valuable resource for researchers in targeted protein degradation.

Introduction: The PROTAC Approach and Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. A PROTAC consists of two distinct ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.

The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC, the target protein, and the E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target is then recognized and degraded by the proteasome.

This guide focuses on a PROTAC incorporating this compound, which recruits the von Hippel-Lindau (VHL) E3 ligase to degrade Estrogen Receptor Alpha (ERα), a key driver in a majority of breast cancers. A well-characterized PROTAC utilizing a VHL ligand for ERα degradation is ERD-308.

Mechanism of Action: VHL-Mediated ERα Degradation

The PROTAC molecule, containing this compound, acts as a molecular bridge, simultaneously binding to the VHL E3 ligase complex and the ERα protein. This induced proximity facilitates the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to accessible lysine (B10760008) residues on the surface of ERα. Following polyubiquitination, the ERα is recognized by the 26S proteasome, leading to its degradation into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple ERα proteins.

Ternary_Complex_Formation cluster_0 Cellular Environment PROTAC PROTAC (this compound-Linker-ERα Ligand) Ternary_Complex VHL :: PROTAC :: ERα Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex ERa Estrogen Receptor α (Target Protein) ERa->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->VHL Release Poly_Ub_ERa Polyubiquitinated ERα Ternary_Complex->Poly_Ub_ERa Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome Poly_Ub_ERa->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Signaling pathway of VHL-mediated ERα degradation by a PROTAC.

Quantitative Data

The following tables summarize the key quantitative parameters for a PROTAC containing a this compound derivative, ERD-308, in its interaction with VHL and ERα.

ParameterLigandValueCell Line/AssayReference
IC50 This compound (Compound 11)196 nMVHL Binding Assay[1][2]
DC50 ERD-3080.17 nMERα Degradation (MCF-7 cells)[3]
ERD-3080.43 nMERα Degradation (T47D cells)[3]
Dmax ERD-308>95% at 5 nMERα Degradation (MCF-7 & T47D cells)[3]
IC50 ERD-3080.77 nMCell Proliferation (MCF-7 cells)[4]

Note: Specific Kd values for the binary and ternary complexes of ERD-308 are not publicly available in the primary literature. The IC50 for this compound provides an indication of its binding affinity to the VHL E3 ligase.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the formation and functional consequences of the VHL-PROTAC-ERα ternary complex are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.

SPR_Workflow cluster_workflow SPR Experimental Workflow start Start immobilize Immobilize purified VHL E3 ligase complex on a sensor chip start->immobilize inject_protac Inject increasing concentrations of PROTAC (e.g., ERD-308) immobilize->inject_protac inject_ternary Inject PROTAC pre-incubated with a saturating concentration of ERα immobilize->inject_ternary measure_binary Measure binary binding (PROTAC-VHL) inject_protac->measure_binary analyze Analyze sensorgrams to determine ka, kd, and KD for both interactions measure_binary->analyze measure_ternary Measure ternary complex formation (VHL-PROTAC-ERα) inject_ternary->measure_ternary measure_ternary->analyze end End analyze->end

Caption: Experimental workflow for SPR analysis of ternary complex formation.

Protocol:

  • Immobilization of VHL:

    • Recombinantly express and purify the VHL-ElonginB-ElonginC (VCB) complex.

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the VCB complex to the desired response units (RUs) via amine coupling.

    • Deactivate excess reactive groups with ethanolamine.

  • Binary Interaction Analysis (PROTAC-VHL):

    • Prepare a series of dilutions of the PROTAC (e.g., ERD-308) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the immobilized VCB surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Complex Analysis (VHL-PROTAC-ERα):

    • Prepare a constant, saturating concentration of purified ERα protein.

    • Prepare a dilution series of the PROTAC and pre-incubate each concentration with the saturating concentration of ERα.

    • Inject the pre-incubated mixtures over the immobilized VCB surface.

    • Monitor the association and dissociation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for binary interaction) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing information on the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an interaction.

Protocol:

  • Sample Preparation:

    • Dialyze purified VCB complex and the PROTAC (or ERα) into the same buffer to minimize heat of dilution effects.

    • Degas all solutions prior to use.

  • Binary Titration (PROTAC into VHL):

    • Load the VCB complex into the sample cell of the calorimeter.

    • Load a concentrated solution of the PROTAC into the injection syringe.

    • Perform a series of small injections of the PROTAC into the VCB solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat-per-injection data and fit to a suitable binding model to determine the thermodynamic parameters.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.

Protocol:

  • Reagent Preparation:

    • Label the VHL complex with a donor fluorophore (e.g., Terbium cryptate) and the ERα protein with an acceptor fluorophore (e.g., d2). This can be achieved using antibody-based labeling or direct chemical conjugation.

    • Prepare a dilution series of the PROTAC.

  • Assay Procedure:

    • In a microplate, add the labeled VHL, labeled ERα, and the PROTAC at various concentrations.

    • Incubate the plate to allow for ternary complex formation.

    • Read the plate on a TR-FRET enabled reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to demonstrate the formation of the ternary complex within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture ERα-positive cells (e.g., MCF-7) to 70-80% confluency.

    • Treat the cells with the PROTAC (e.g., ERD-308) or a vehicle control (DMSO) for a specified time. To observe the ternary complex before degradation, pre-treat with a proteasome inhibitor like MG132.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against VHL overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads using a loading buffer and heat.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against ERα and VHL.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. The presence of an ERα band in the VHL immunoprecipitated sample from PROTAC-treated cells confirms the formation of the ternary complex.

Conclusion

The formation of a stable ternary complex is the pivotal event in the mechanism of action of PROTACs. This guide has provided a detailed overview of the ternary complex formation involving a this compound-based PROTAC and its target protein, ERα. The quantitative data and experimental protocols presented herein offer a robust framework for researchers to design, characterize, and optimize novel PROTACs for targeted protein degradation. The successful application of these methodologies will continue to drive the development of this promising therapeutic modality.

References

Methodological & Application

Application Notes and Protocols for VHL Ligand 14 in Targeted Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to VHL-Mediated Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] A key technology in this field is the use of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4][5]

The von Hippel-Lindau (VHL) protein is a widely exploited E3 ubiquitin ligase for PROTAC development, largely due to its broad tissue expression.[3] VHL is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL).[6][7] In its natural role, this complex is responsible for the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor-1α (HIF-1α) under normal oxygen conditions.[6][8]

"VHL Ligand 14" represents a high-affinity small molecule designed to bind specifically to the VHL E3 ligase. By incorporating this ligand into a PROTAC, researchers can hijack the CRL2^VHL complex and redirect it to degrade a specific POI, offering a catalytic and highly efficient method for protein knockdown.[2] These application notes provide a comprehensive guide to utilizing PROTACs containing this compound in key biochemical and cellular assays.

Mechanism of Action

A PROTAC containing this compound acts as a molecular bridge to induce proximity between the VHL E3 ligase complex and a specific POI. This process involves several key steps:

  • Ternary Complex Formation: The PROTAC simultaneously binds to the POI and the VHL protein, forming a transient ternary complex (POI-PROTAC-VHL).[9][10] The stability and conformation of this complex are critical for degradation efficiency.[11]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8][12]

  • Polyubiquitination: A chain of ubiquitin molecules is built upon the POI, which serves as a recognition signal for the proteasome.[12]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.[4][5]

VHL_Pathway cluster_PROTAC PROTAC Molecule cluster_System Cellular Machinery PROTAC This compound - Linker - POI Ligand Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase (CRL2^VHL) VHL->Ternary Binds Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary E1, E2 Enzymes Ternary->PROTAC Release (Catalytic Cycle) Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub_POI->Proteasome Recognition

Caption: VHL-mediated targeted protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is typically assessed by its degradation concentration 50 (DC₅₀) and maximum degradation (Dₘₐₓ). Binding affinities and ternary complex cooperativity provide mechanistic insights.

Table 1: Degradation Efficiency of a Representative this compound-based PROTAC This table summarizes the degradation performance of a hypothetical PROTAC ("PROTAC-V14-TargetX") targeting Protein X in various cancer cell lines after 24 hours of treatment.

Cell LineProtein TargetDC₅₀ (nM)Dₘₐₓ (%)Assay Method
MDA-MB-231Protein X45.474.9Western Blot
OCL-AML3Protein X44.3>80Western Blot
MCF-7Protein X150.265.1Western Blot
U2OSProtein X42.288.6Western Blot
Data is representative and inspired by published results for potent VHL-based PROTACs.[13]

Table 2: Biophysical Characterization of PROTAC-V14-TargetX This table shows the binding affinities of the PROTAC to its individual targets and the cooperativity factor (α), which indicates the stability of the ternary complex. An α > 1 signifies positive cooperativity.

InteractionK_D (nM)Biophysical Method
PROTAC <=> Protein X120Isothermal Titration Calorimetry (ITC)
PROTAC <=> VHL Complex65Fluorescence Polarization (FP)[11]
Ternary Complex Cooperativity (α) 4.5 Isothermal Titration Calorimetry (ITC)[11]

Experimental Protocols

Successful assessment of a this compound-based PROTAC requires robust and well-controlled experiments. The workflow typically involves cell treatment followed by biochemical analysis to confirm degradation and elucidate the mechanism.

Experimental_Workflow cluster_workflow General Experimental Workflow cluster_analysis Analysis Methods start 1. Cell Culture (Seed cells expressing POI) treatment 2. PROTAC Treatment (Dose-response and time-course) start->treatment harvest 3. Cell Harvest & Lysis treatment->harvest controls Controls: - Vehicle (DMSO) - Proteasome Inhibitor (e.g., MG132) - VHL Ligand Only controls->treatment Treat in parallel quant 4. Protein Quantification (e.g., BCA Assay) harvest->quant analysis 5. Biochemical Analysis quant->analysis wb Western Blot (Quantify Degradation) analysis->wb coip Co-Immunoprecipitation (Confirm Ternary Complex) analysis->coip ub Ubiquitination Assay (Detect POI Ubiquitination) analysis->ub

Caption: General workflow for assessing PROTAC efficacy.

Protocol 1: Western Blot for Protein Degradation Assessment

This protocol is fundamental for quantifying the reduction in the target protein levels following PROTAC treatment.[1]

A. Materials and Reagents

  • Cell line expressing the protein of interest (POI).

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14][15]

  • BCA Protein Assay Kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.[1]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

B. Procedure

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).[1]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[1] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.[1]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.[1]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[1] Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imager. Re-probe the membrane for a loading control protein.

  • Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol demonstrates the physical interaction between the POI and the VHL E3 ligase in the presence of the PROTAC.[9]

A. Materials and Reagents

  • Non-denaturing Lysis Buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).

  • Primary antibody for immunoprecipitation (e.g., anti-VHL or anti-POI).

  • Control IgG (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose (B213101) beads.[9]

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution Buffer (e.g., 2x Laemmli sample buffer).

  • Proteasome inhibitor (e.g., MG132) to stabilize the complex.

B. Procedure

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the ubiquitinated POI.[9]

  • Treat the cells with the PROTAC (e.g., at a concentration known to be effective, such as 100 nM) or DMSO for 4-6 hours.[9]

  • Cell Lysis: Lyse cells using a non-denaturing lysis buffer as described in Protocol 1, steps 2-4.

  • Protein Quantification and Normalization: Determine and normalize the protein concentration of the lysates. Use at least 1 mg of total protein per IP sample.[9]

  • Pre-clearing: Add 20 µL of Protein A/G bead slurry to 1 mg of lysate. Incubate on a rotator at 4°C for 1 hour to reduce non-specific binding.[9] Centrifuge and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of the IP antibody (e.g., anti-VHL) to the pre-cleared lysate. Add control IgG to a separate sample.[9]

    • Incubate on a rotator at 4°C overnight.

  • Immune Complex Capture: Add 30 µL of fresh Protein A/G bead slurry to each sample and incubate at 4°C for 2-4 hours to capture the antibody-protein complexes.[9]

  • Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute) or using a magnetic rack. Discard the supernatant. Wash the beads three times with 1 mL of ice-cold wash buffer.[9]

  • Elution: After the final wash, remove all supernatant. Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer and boil at 95-100°C for 5 minutes to elute the proteins.

  • Western Blot Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform a Western blot and probe for the POI. A band for the POI in the anti-VHL IP lane (only in the PROTAC-treated sample) confirms the formation of the ternary complex.

Protocol 3: In-Cell Ubiquitination Assay

This assay directly detects the ubiquitination of the POI, providing strong mechanistic evidence for PROTAC activity.[16] It is essentially an immunoprecipitation of the target protein followed by a Western blot for ubiquitin.

A. Materials and Reagents

  • All materials from the Co-IP protocol.

  • Primary antibody for IP: anti-POI.

  • Primary antibody for Western Blot: anti-Ubiquitin (e.g., P4D1 or FK2 clones).

B. Procedure

  • Cell Treatment and Lysis: Follow steps 1-4 from the Co-IP protocol, including pre-treatment with a proteasome inhibitor like MG132.

  • Immunoprecipitation of POI:

    • Perform immunoprecipitation using an anti-POI antibody as described in the Co-IP protocol (steps 5-8).

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins as described in Co-IP protocol step 9.

    • Perform SDS-PAGE and Western blot analysis.

  • Detection:

    • Probe the membrane with a primary antibody against ubiquitin.

    • A high-molecular-weight smear or laddering pattern appearing above the expected band for the POI in the PROTAC-treated lane indicates polyubiquitination.[12]

    • The membrane can be stripped and re-probed for the POI to confirm successful immunoprecipitation.

Logical Structure of a VHL-based PROTAC

Understanding the components of the PROTAC is key to its design and optimization.

PROTAC_Structure PROTAC POI Ligand Linker This compound POI Binds to Protein of Interest PROTAC:f0->POI VHL Recruits VHL E3 Ligase PROTAC:f2->VHL Linker_Desc Connects ligands; Influences ternary complex stability and geometry PROTAC:f1->Linker_Desc

Caption: Logical components of a VHL-based PROTAC.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate VHL Ligand 14 as the E3 ligase-recruiting moiety. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the POI.

The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited E3 ligase in PROTAC design. This compound is a specific ligand for VHL, enabling the recruitment of the VHL E3 ligase complex to the targeted protein. This protocol will outline the general steps for synthesizing a PROTAC molecule comprising this compound, a flexible linker, and a ligand for a protein of interest. As a representative example, we will describe the coupling of this compound to a linker suitable for conjugation with a BET bromodomain inhibitor, a common target in PROTAC development.

VHL Signaling Pathway and PROTAC Mechanism of Action

The VHL protein is a key component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1. Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. A VHL-recruiting PROTAC mimics this natural process by bringing a target protein into proximity with the VHL E3 ligase, leading to its ubiquitination and degradation.

VHL_Signaling_Pathway cluster_0 Normoxia cluster_1 PROTAC-Mediated Degradation HIF-1α HIF-1α PHD PHDs HIF-1α->PHD O2 HIF-1α-OH Hydroxylated HIF-1α PHD->HIF-1α-OH VHL VHL E3 Ligase Complex HIF-1α-OH->VHL Recognition Proteasome Proteasome HIF-1α-OH->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Ub->HIF-1α-OH Degradation Degradation Products Proteasome->Degradation POI Protein of Interest (POI) PROTAC PROTAC (VHL Ligand - Linker - POI Ligand) POI->PROTAC Proteasome_PROTAC Proteasome POI->Proteasome_PROTAC VHL_PROTAC VHL E3 Ligase Complex PROTAC->VHL_PROTAC Ub_PROTAC Ubiquitin VHL_PROTAC->Ub_PROTAC Ubiquitination Ub_PROTAC->POI Degradation_PROTAC Degradation Products Proteasome_PROTAC->Degradation_PROTAC

VHL signaling pathway and PROTAC mechanism.

Experimental Workflow for PROTAC Synthesis

The synthesis of a VHL-based PROTAC typically involves a multi-step process that includes the synthesis or acquisition of the VHL ligand and the POI ligand, followed by their conjugation via a suitable linker. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-VHL), which is essential for efficient degradation.

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis/Acquisition cluster_conjugation PROTAC Assembly cluster_purification Purification and Characterization cluster_validation Biological Validation VHL_Ligand This compound Step1 Step 1: Couple VHL Ligand to Linker VHL_Ligand->Step1 POI_Ligand POI Ligand (e.g., BET inhibitor) Step2 Step 2: Couple Linker-VHL to POI Ligand POI_Ligand->Step2 Linker Bifunctional Linker Linker->Step1 Step1->Step2 Purification Purification (e.g., HPLC) Step2->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Binding_Assay Binding Assays (e.g., SPR, ITC) Characterization->Binding_Assay Degradation_Assay Degradation Assays (Western Blot, DC50/Dmax) Binding_Assay->Degradation_Assay

Application Notes and Protocols for VHL Ligand-Based ERα Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Proteolysis Targeting Chimeras (PROTACs) that employ a von Hippel-Lindau (VHL) E3 ligase ligand for the targeted degradation of Estrogen Receptor Alpha (ERα). This technology offers a powerful tool for investigating ERα signaling pathways and holds significant therapeutic potential in ER-positive cancers.

Introduction to VHL-Based ERα PROTACs

PROTACs are heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][][3][4] An ERα-targeting PROTAC typically consists of three components: a ligand that binds to ERα, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting these two moieties.[1][5] By bringing ERα and the VHL E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[6][7][8] This targeted degradation provides a powerful alternative to traditional inhibition, enabling the study of cellular responses to the acute loss of ERα protein.[9] VHL-based PROTACs have demonstrated significant potential in inducing the degradation of ERα.[1]

Mechanism of Action: VHL-Mediated ERα Degradation

The mechanism of action for a VHL-based ERα PROTAC involves a catalytic cycle that leads to the degradation of multiple ERα molecules by a single PROTAC molecule.[7]

  • Ternary Complex Formation : The PROTAC simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex (ERα-PROTAC-VHL).[5]

  • Ubiquitination : Within this complex, the VHL E3 ligase recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin molecules to lysine (B10760008) residues on the surface of ERα.[5]

  • Proteasomal Degradation : The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome.[5][6][8]

  • PROTAC Recycling : After degradation of the target protein, the PROTAC is released and can bind to another ERα and VHL molecule to repeat the cycle.[7]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 ERa ERα Ternary_Complex ERα-PROTAC-VHL Ternary Complex ERa->Ternary_Complex Binds PROTAC VHL-based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_ERa Polyubiquitinated ERα Ternary_Complex->Ub_ERa Recruits E2 & Ubiquitinates E2 E2 Enzyme E2->Ternary_Complex Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Ub_ERa->Proteasome Recognized by Proteasome->PROTAC Releases Proteasome->VHL Releases Degraded_ERa Degraded ERα (Peptides) Proteasome->Degraded_ERa Degrades

Figure 1: VHL-PROTAC Mechanism of Action for ERα Degradation.

Data Presentation: In Vitro Efficacy of VHL-Based ERα PROTACs

The following tables summarize quantitative data for representative VHL-based ERα PROTACs from various studies.

PROTAC ERα Ligand VHL Ligand Cell Line DC50 Reference
TAM-VHL-14-hydroxytamoxifenVHL LigandMCF-74.5 nM[10]
TAM-VHL-24-hydroxytamoxifenVHL LigandMCF-75.3 nM[10]
ERE-PROTACERE sequenceVH032MCF-7< 5 µM[6][9]
AZ'6421AZD9496 derivativeVHL LigandMCF-7Potent degradation at 1 µM[11][12]
PROTAC Cell Line Treatment Concentration Incubation Time ERα Degradation Reference
ERE-PROTACMCF-7Dose-dependent24 hoursSignificant degradation[9]
ERE-PROTACT47DDose-dependent24 hoursSuccessful degradation[6][8]
TAM-VHL-1MCF-710 nM24 hoursSubstantial degradation[10]
TAM-VHL-2MCF-710 nM24 hoursSubstantial degradation[10]
AZ'6421A panel of ER+ cells100 nM48 hoursSignificant degradation[11]

Experimental Protocols

Detailed methodologies for key experiments in ERα degradation studies using VHL-based PROTACs are provided below.

Western Blotting for ERα Degradation

This protocol details the steps to assess the degradation of ERα in cancer cell lines following treatment with a VHL-based ERα PROTAC.[9]

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • VHL-based ERα PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

  • Ice-cold PBS

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-ERα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the ERα PROTAC or vehicle control (DMSO) for the desired duration (e.g., 24 hours).

    • For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the PROTAC.[6]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 30 minutes.[9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 3 minutes at 4°C.[9]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 15 µg) from each sample onto an SDS-PAGE gel.[9]

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ERα antibody overnight at 4°C.[9]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

G A Cell Seeding & Adhesion B PROTAC Treatment (Dose & Time Course) A->B C Cell Lysis (RIPA Buffer) B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer (PVDF Membrane) E->F G Blocking F->G H Primary Antibody Incubation (Anti-ERα) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescence Detection I->J K Loading Control (β-actin) J->K

Figure 2: Western Blotting Workflow for ERα Degradation.

Cell Viability Assay

This protocol is for determining the effect of ERα degradation on cell viability.[9]

Materials:

  • ER+ breast cancer cell lines

  • 96-well plates

  • VHL-based ERα PROTAC

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density.

  • Treatment:

    • After 24 hours, treat the cells with a range of concentrations of the ERα PROTAC.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol is to verify the formation of the ERα-PROTAC-VHL ternary complex.

Materials:

  • ER+ breast cancer cell lines

  • VHL-based ERα PROTAC

  • Non-denaturing Co-IP lysis buffer

  • Anti-ERα antibody or anti-VHL antibody

  • Protein A/G magnetic beads

  • Co-IP wash buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the ERα PROTAC or vehicle control as described in the Western blot protocol.

    • Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[9]

    • Quantify the protein concentration.

  • Immunoprecipitation:

    • Incubate the cell lysate with the anti-ERα antibody (or anti-VHL antibody) for 2-4 hours or overnight at 4°C with gentle rotation.[9]

    • Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.[9]

    • Collect the beads using a magnetic stand and discard the supernatant.

  • Washing:

    • Wash the beads three to four times with Co-IP wash buffer to remove non-specific binding proteins.[9]

  • Elution and Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against ERα and VHL to detect the co-immunoprecipitated proteins.

Conclusion

The use of VHL-based PROTACs represents a promising strategy for the targeted degradation of ERα. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this technology in their studies of ERα signaling and for the development of novel therapeutics for ER-positive cancers. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays Using VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing VHL Ligand 14 in cell-based assays for targeted protein degradation. This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system. When incorporated into Proteolysis Targeting Chimeras (PROTACs), this compound facilitates the recruitment of the VHL E3 ligase complex to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as this compound), and a linker connecting the two. The binding of a VHL-based PROTAC to both the POI and the VHL E3 ligase complex induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. This process results in the selective removal of the target protein from the cell.

VHL_PROTAC_Pathway VHL-Mediated PROTAC Signaling Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound + POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub-E2 E1 E1 Ubiquitin Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 ATP E2 E2 Ubiquitin Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->Ub_E1 Ub_E1->Ub_E2 E1 Ub_E2->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

VHL-PROTAC Signaling Pathway

Quantitative Data Summary

The efficacy of PROTACs utilizing VHL ligands is typically assessed by their ability to induce potent and maximal degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables summarize representative data for VHL-based PROTACs targeting the Estrogen Receptor alpha (ERα), a key therapeutic target in breast cancer.

Table 1: In Vitro Degradation of ERα by VHL-Based PROTACs in Breast Cancer Cell Lines

PROTAC CompoundCell LineTreatment Time (hours)DC50 (nM)Dmax (%)Reference
ERD-308MCF-7240.17>95[1]
ERD-308T47D240.43>95[1]
Representative ER PROTACER-positive cell lines24<1>90[2]
ERE-PROTACMCF-724<5000Not specified[3][4]
AZ'6421MCF-7240.689[5]

Table 2: Binding Affinity of this compound

LigandTargetAssayIC50 (nM)
This compoundVHLBinding Assay196

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of PROTACs incorporating this compound.

Experimental Workflow Overview

Experimental_Workflow General Workflow for VHL-PROTAC Evaluation cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Degradation Analysis cluster_2 Phase 3: Mechanistic Validation cluster_3 Phase 4: Data Analysis Cell_Culture 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment (Dose-Response & Time-Course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis NanoBRET 5a. NanoBRET Assay (Ternary Complex Formation) PROTAC_Treatment->NanoBRET Proteasome_Inhibitor 5c. Proteasome Inhibition (e.g., MG132 Treatment) PROTAC_Treatment->Proteasome_Inhibitor Western_Blot 4a. Western Blot (Quantify POI Levels) Cell_Lysis->Western_Blot Proteomics 4b. Quantitative Proteomics (Global Protein Levels) Cell_Lysis->Proteomics Co_IP 5b. Co-Immunoprecipitation (POI-VHL Interaction) Cell_Lysis->Co_IP Data_Analysis 6. Calculate DC50 & Dmax Analyze Mechanistic Data Western_Blot->Data_Analysis Proteomics->Data_Analysis NanoBRET->Data_Analysis Co_IP->Data_Analysis Proteasome_Inhibitor->Data_Analysis

VHL-PROTAC Evaluation Workflow
Protocol 1: Western Blot for Protein Degradation

Objective: To quantify the dose- and time-dependent degradation of a target protein induced by a VHL-based PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., MCF-7 for ERα)

  • Complete cell culture medium

  • VHL-based PROTAC stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • PROTAC Treatment:

    • For dose-response experiments, treat the cells with serial dilutions of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

    • For time-course experiments, treat the cells with a fixed concentration of the PROTAC (e.g., near the DC50 value) for various time points (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary antibody against the loading control.

    • Repeat the washing and secondary antibody incubation steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

Objective: To measure the formation of the ternary complex (POI-PROTAC-VHL) in live cells.

Materials:

  • HEK293T cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent

  • Plasmid DNA: NanoLuc®-POI (donor) and HaloTag®-VHL (acceptor)

  • White, solid-bottom 96- or 384-well assay plates

  • VHL-based PROTAC

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in white assay plates.

    • Co-transfect the cells with the NanoLuc®-POI and HaloTag®-VHL plasmids. A 1:10 donor-to-acceptor plasmid ratio is a common starting point.

    • Incubate the transfected cells for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the VHL-based PROTAC in Opti-MEM™.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Reagent Addition:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

    • Add the detection reagent to each well.

  • Signal Measurement:

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag®) luminescence signals using a luminometer equipped with appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.

References

Application Notes and Protocols for VHL Ligand-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase have emerged as a powerful class of research tools and potential therapeutics.

This document provides detailed application notes and protocols for the in vitro and in vivo application of VHL ligand-recruiting PROTACs, focusing on those targeting BRD4, IRAK4, and EGFR.

Mechanism of Action

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (CRL2^VHL^). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC VHL-PROTAC POI Target Protein (e.g., BRD4, IRAK4, EGFR) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex POI_Ub Polyubiquitinated Target Protein Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->POI_Ub E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome POI_Ub->Proteasome Degradation Degraded_Fragments Peptide Fragments Proteasome->Degraded_Fragments Releases PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled

PROTAC Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro degradation potency and in vivo efficacy of representative VHL-recruiting PROTACs targeting BRD4, IRAK4, and EGFR.

Table 1: In Vitro Degradation of Target Proteins by VHL-Recruiting PROTACs

Target ProteinPROTAC CompoundCell LineDC50 (nM)Dmax (%)Reference
BRD4 MZ1HeLa, MDA-MB-231~10-100>90[1]
QCA570Bladder Cancer Cells~1>90[2]
PROTAC 1722Rv1<1000>90[3]
IRAK4 Compound 3PBMCs3000~50[4]
Compound 9PBMCs151>95[5]
EGFR Compound 6H3255<100>90[6]
PROTAC 10H3255~100-1000>80[6]
P3HCC827 (EGFRdel19)0.51>90[7]
P3H1975 (EGFRL858R/T790M)126.2>90[7]

Table 2: In Vivo Efficacy of VHL-Recruiting PROTACs

Target ProteinPROTAC CompoundAnimal ModelAdministration Route & DoseOutcomeReference
BRD4 JV84T1 Xenograft10 mg/kg, i.p.Significant tumor suppression[8]
PROTAC 20CRPC XenograftNot specifiedTumor regression[3]
PI3K/mTOR GP262MDA-MB-231 Xenograft25 mg/kg, i.p.79.2% tumor growth inhibition
EGFR Compound 14HCC827 Xenograft30 mg/kg, i.p.Substantial anti-tumor activity

Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Western_Blot_Workflow A 1. Cell Seeding & Treatment - Seed cells in 6-well plates. - Treat with varying PROTAC concentrations. B 2. Cell Lysis - Wash with ice-cold PBS. - Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. Sample Preparation - Normalize protein concentration. - Add Laemmli buffer and boil. C->D E 5. SDS-PAGE & Transfer - Separate proteins by size. - Transfer to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane. - Incubate with primary antibody (target & loading control). - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection & Analysis - Add ECL substrate. - Image chemiluminescence. - Quantify band intensity and normalize. - Calculate % degradation and plot dose-response curve. F->G

Western Blot Workflow for PROTAC Analysis

Materials:

  • Cell line of interest

  • VHL-recruiting PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (against target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensity for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vivo Administration of PROTACs in Mouse Xenograft Models

This protocol provides a general framework for in vivo efficacy studies of VHL-recruiting PROTACs.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • VHL-recruiting PROTAC

  • Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in serum-free medium or PBS, optionally mixed 1:1 with Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and treatment groups.

  • PROTAC Formulation and Administration:

    • Prepare the PROTAC formulation. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

    • Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the determined dose and schedule (e.g., daily).

  • Monitoring and Endpoint Analysis:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of each animal to assess toxicity.

    • At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).

Signaling Pathway Diagrams

BRD4 Signaling Pathway and Disruption by PROTACs

BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-MYC. Degradation of BRD4 by a VHL-recruiting PROTAC leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.

BRD4_Pathway cluster_0 Normal BRD4 Signaling cluster_1 PROTAC-Mediated Degradation BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits Proteasome_BRD4 Proteasome BRD4->Proteasome_BRD4 Degraded by RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Activates cMYC_Gene c-MYC Gene RNA_Pol_II->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation cMYC_Protein->Proliferation Promotes PROTAC_BRD4 VHL-PROTAC (BRD4) PROTAC_BRD4->BRD4 Targets VHL_E3 VHL E3 Ligase PROTAC_BRD4->VHL_E3 Recruits VHL_E3->BRD4 Degraded_BRD4 Degraded BRD4 Proteasome_BRD4->Degraded_BRD4 Degraded_BRD4->P_TEFb No Recruitment

BRD4 Signaling Disruption by PROTAC
IRAK4 Signaling Pathway and Disruption by PROTACs

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, leading to the activation of NF-κB and MAPK pathways. Degradation of IRAK4 blocks these pro-inflammatory signals.

IRAK4_Pathway cluster_0 TLR/IL-1R Signaling cluster_1 PROTAC-Mediated Degradation TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates Proteasome_IRAK4 Proteasome IRAK4->Proteasome_IRAK4 Degraded by TRAF6 TRAF6 IRAK1->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammation Inflammatory Response NFkappaB->Inflammation Promotes MAPK->Inflammation Promotes PROTAC_IRAK4 VHL-PROTAC (IRAK4) PROTAC_IRAK4->IRAK4 Targets VHL_E3_IRAK4 VHL E3 Ligase PROTAC_IRAK4->VHL_E3_IRAK4 Recruits VHL_E3_IRAK4->IRAK4 Ubiquitinates Degraded_IRAK4 Degraded IRAK4 Proteasome_IRAK4->Degraded_IRAK4 Degraded_IRAK4->IRAK1 No Phosphorylation

IRAK4 Signaling Disruption by PROTAC
EGFR Signaling Pathway and Disruption by PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival. Degrading EGFR with a VHL-recruiting PROTAC can overcome resistance to traditional EGFR inhibitors.

EGFR_Pathway cluster_0 EGFR Signaling cluster_1 PROTAC-Mediated Degradation EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Proteasome_EGFR Proteasome EGFR->Proteasome_EGFR Degraded by Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Prolif_Survival Proliferation & Survival Erk->Prolif_Survival Promotes Akt Akt PI3K->Akt Activates Akt->Prolif_Survival Promotes PROTAC_EGFR VHL-PROTAC (EGFR) PROTAC_EGFR->EGFR Targets VHL_E3_EGFR VHL E3 Ligase PROTAC_EGFR->VHL_E3_EGFR Recruits VHL_E3_EGFR->EGFR Ubiquitinates Degraded_EGFR Degraded EGFR Proteasome_EGFR->Degraded_EGFR Degraded_EGFR->Grb2_Sos No Recruitment Degraded_EGFR->PI3K No Activation

EGFR Signaling Disruption by PROTAC

References

Application Notes and Protocols for VHL Ligand 14 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited E3 ligases in PROTAC design. VHL Ligand 14 is a high-affinity ligand for VHL, making it a valuable building block for the development of potent and selective PROTACs for a wide range of protein targets beyond the well-studied estrogen receptor α (ERα).

These application notes provide a comprehensive overview of the use of this compound for the degradation of non-ERα target proteins, including quantitative data for various targets, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action

The fundamental principle of a this compound-based PROTAC is to hijack the VHL E3 ligase to induce the degradation of a specific protein of interest (POI). The PROTAC acts as a molecular bridge, bringing the POI into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC VHL_Ligand_14 This compound POI_Ligand POI Ligand Linker Linker VHL VHL E3 Ligase PROTAC->VHL POI Protein of Interest (POI) PROTAC->POI VHL_Ligand_14->VHL Binds POI_Ligand->POI Binds VHL->POI Ubiquitination PolyUb Poly-Ubiquitin Chain POI->PolyUb Proteasome 26S Proteasome POI->Proteasome Recognition E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL Ub Transfer Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Western_Blot_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection & Analysis F->G FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization VBC VBC Complex VBC_Probe VBC-Probe Complex (Slow Tumbling) VBC->VBC_Probe VBC_PROTAC VBC-PROTAC Complex VBC->VBC_PROTAC Fluor_Probe Fluorescent Probe Fluor_Probe->VBC_Probe Free_Probe Free Fluorescent Probe (Fast Tumbling) VBC_Probe->VBC_PROTAC Displacement by PROTAC PROTAC PROTAC PROTAC->VBC_PROTAC PROTAC_Synthesis_Scheme Boc_VHL Boc-Protected This compound Deprotected_VHL Deprotected VHL Ligand Boc_VHL->Deprotected_VHL TFA, DCM Final_PROTAC p38α PROTAC Deprotected_VHL->Final_PROTAC p38_Linker p38α Ligand-Linker-COOH p38_Linker->Final_PROTAC HATU, DIPEA, DMF

Application Notes and Protocols for Measuring Protein Degradation by VHL Ligand-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design.

Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by a PROTAC. This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). These application notes provide a detailed protocol for using western blot to measure protein degradation mediated by VHL-recruiting PROTACs.

Signaling Pathway of VHL-based PROTAC Action

VHL-based PROTACs hijack the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent recognition and degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC VHL-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action for VHL-based PROTACs.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in a western blot experiment to quantify PROTAC-induced protein degradation.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis A 1. Cell Seeding B 2. PROTAC Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to PVDF/Nitrocellulose) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Densitometry Analysis H->I J 10. Calculation of DC50 and Dmax I->J

Caption: Key steps for western blot analysis of PROTAC efficacy.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for assessing the degradation of a target protein by a VHL-based PROTAC using western blotting.

Materials and Reagents:

  • Cell line expressing the protein of interest

  • VHL-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the VHL-based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

    • Incubate the cells at 37°C in a humidified incubator.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

    • Normalize the protein concentration of all samples with lysis buffer.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the immunoblotting process for the loading control antibody.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the band intensity of the target protein to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Data Presentation

The following table summarizes representative quantitative data for well-characterized VHL-based PROTACs. Note that "VHL Ligand 14" is a placeholder, and the data presented are from published studies on specific VHL-recruiting PROTACs.

PROTAC NameTarget ProteinCell LineDC50Dmax (%)Reference
MZ1 BRD4HeLa~2-20 nM>90%[2][3]
ARV-110 Androgen ReceptorVCaP~1 nM>95%[4]
GP262 PI3KγMDA-MB-23142.23 nM88.6%[5]
GP262 mTORMDA-MB-23145.4 nM74.9%[5]
JPS016 HDAC1HCT1160.55 µM77%[1][6]
JPS016 HDAC3HCT1160.53 µM66%[1][6]

Conclusion

The western blot protocol detailed in these application notes provides a robust and reliable method for quantifying the degradation of target proteins induced by VHL-based PROTACs. Accurate determination of DC50 and Dmax values is crucial for the characterization and optimization of PROTAC molecules in drug discovery and development. By following this comprehensive guide, researchers can effectively evaluate the potency and efficacy of their VHL-recruiting PROTACs.

References

Application Notes and Protocols for Lentiviral-Based Assays of VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design.[2][5] VHL Ligand 14 is a specific moiety developed to recruit the VHL E3 ligase. Lentiviral-based assays offer a robust and versatile platform to study the efficacy and mechanism of action of this compound-containing PROTACs. By enabling stable and titratable expression of target proteins, including fusion proteins for advanced assays, lentiviral systems facilitate the detailed characterization of PROTAC performance in a cellular context.

These application notes provide detailed protocols for utilizing lentiviral technology to assess the functionality of this compound PROTACs, from initial target degradation to downstream cellular effects.

Signaling Pathway and Experimental Workflow

The core mechanism of a VHL-based PROTAC involves the formation of a ternary complex, leading to target protein ubiquitination and degradation. This process can be investigated through a series of lentiviral-based cellular assays.

PROTAC_Mechanism_Workflow cluster_pathway VHL-PROTAC Signaling Pathway cluster_workflow Experimental Workflow PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Lenti_Prep 1. Lentiviral Vector Production Transduction 2. Cell Line Transduction Lenti_Prep->Transduction PROTAC_Treatment 3. PROTAC Treatment Transduction->PROTAC_Treatment Degradation_Assay 4a. Target Degradation (Western Blot) PROTAC_Treatment->Degradation_Assay Ternary_Assay 4b. Ternary Complex Formation (NanoBRET) PROTAC_Treatment->Ternary_Assay Viability_Assay 4c. Cell Viability (MTS/MTT Assay) PROTAC_Treatment->Viability_Assay

Caption: VHL-PROTAC signaling pathway and corresponding experimental workflow.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax). Cellular activity is often assessed by the half-maximal inhibitory concentration (IC50) in viability assays. The following tables summarize representative quantitative data for VHL-based PROTACs from various studies.

Table 1: Target Degradation Parameters for VHL-based PROTACs

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PROTAC 139BRD4PC33.397[6]
PROTAC 139BRD4EOL-10.8796[6]
PROTAC 141BRD4PC32.5894[6]
PROTAC 141BRD4EOL-121667[6]
ARV-771BRD4various~4 (NanoBRET)N/A[7]
MZ1BRD4various~210 (p38α)N/A[8]

Table 2: Cell Viability and Ternary Complex Formation Data

PROTAC CompoundAssay TypeCell LineIC50 / EC50 (nM)Reference
7 (NA PROTAC)Antiviral (EC50)MDCK330[9]
13-22 (3CLpro PROTACs)Antiviral (IC50)various50-100[9]
WDR5 PROTACsBinary Complex (IC50)HEK293T> 10,000[10]

Experimental Protocols

Lentiviral Vector Production and Titer Determination

This protocol describes the generation of lentiviral particles to express the protein of interest in target cells.

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid (encoding POI)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm filter

  • qPCR reagents for titering

Protocol:

  • Day 1: Seeding HEK293T cells: Plate HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix the transfer plasmid and packaging plasmids in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.

    • Add the mixture dropwise to the HEK293T cells.

  • Day 3: Media Change: Replace the transfection media with fresh complete DMEM.

  • Day 4 & 5: Viral Harvest:

    • Harvest the supernatant containing viral particles 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter to remove cell debris.

    • Aliquot and store the viral particles at -80°C.

  • Titer Determination: Determine the viral titer using a qPCR-based method to quantify the number of viral genomes.[11]

Generation of Stable Cell Lines by Lentiviral Transduction

This protocol details the creation of a stable cell line expressing the protein of interest.

Lentiviral_Transduction_Workflow Start Start Seed_Cells Seed Target Cells Start->Seed_Cells Add_Virus Add Lentiviral Particles (with Polybrene) Seed_Cells->Add_Virus Incubate Incubate 18-24h Add_Virus->Incubate Change_Media Change Media Incubate->Change_Media Select_Cells Select with Antibiotic (e.g., Puromycin) Change_Media->Select_Cells Expand_Clones Expand Resistant Clones Select_Cells->Expand_Clones Validate_Expression Validate POI Expression (Western Blot/FACS) Expand_Clones->Validate_Expression End Stable Cell Line Ready Validate_Expression->End

Caption: Workflow for generating a stable cell line via lentiviral transduction.

Materials:

  • Target cells

  • Lentiviral particles

  • Complete growth medium

  • Polybrene

  • Selection antibiotic (e.g., puromycin)

Protocol:

  • Day 1: Cell Seeding: Plate target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

  • Day 2: Transduction:

    • Remove the media from the cells.

    • Add fresh media containing polybrene (final concentration 4-8 µg/mL).

    • Add the desired amount of lentiviral particles (MOI optimization may be required).

    • Incubate for 18-24 hours.

  • Day 3: Media Change: Replace the virus-containing media with fresh complete media.

  • Day 4 onwards: Selection:

    • Begin selection by adding the appropriate concentration of antibiotic to the media.

    • Replace the selection media every 2-3 days until resistant colonies appear.

  • Expansion and Validation: Pick individual colonies, expand them, and validate the expression of the protein of interest by Western Blot or flow cytometry.

Western Blot for Target Protein Degradation

This protocol is for quantifying the degradation of the target protein following PROTAC treatment.[1][12]

Materials:

  • Stable cell line expressing the POI

  • This compound PROTAC

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment:

    • Seed the stable cell line in 6-well plates.

    • Treat cells with a dose-response of the this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA buffer, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and add Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[1]

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the formation of the POI-PROTAC-VHL ternary complex.[13][14]

NanoBRET_Assay_Principle cluster_assay NanoBRET™ Assay Principle POI POI-NanoLuc® (Donor) PROTAC This compound PROTAC POI->PROTAC VHL HaloTag®-VHL (Acceptor) PROTAC->VHL BRET BRET Signal PROTAC->BRET Induces Proximity

Caption: Principle of the NanoBRET™ assay for ternary complex formation.

Materials:

  • HEK293 cells

  • Plasmid encoding POI fused to NanoLuc® luciferase

  • Plasmid encoding VHL fused to HaloTag®

  • Transfection reagent

  • Opti-MEM

  • White, 96-well assay plates

  • HaloTag® NanoBRET® 618 Ligand

  • NanoBRET® Nano-Glo® Substrate

  • This compound PROTAC

  • Luminometer with BRET filters

Protocol:

  • Day 1: Transfection: Co-transfect HEK293 cells with the POI-NanoLuc® and HaloTag®-VHL plasmids in a 10 cm dish.

  • Day 2: Cell Plating: Plate the transfected cells into a white 96-well plate.

  • Day 3: Assay:

    • Label the cells with the HaloTag® NanoBRET® 618 Ligand.

    • Treat the cells with a dose-response of the this compound PROTAC.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Immediately read the plate on a luminometer measuring both donor and acceptor emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.

MTS/MTT Assay for Cell Viability

This colorimetric assay assesses the effect of POI degradation on cell viability.[15][16]

Materials:

  • Target cells

  • This compound PROTAC

  • 96-well plates

  • MTS or MTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Protocol:

  • Day 1: Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Day 2: PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC for a desired duration (e.g., 72 hours).

  • Day 4: Assay:

    • For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[16]

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.[15]

  • Measurement: Read the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

Lentiviral-based assays provide a powerful and adaptable framework for the comprehensive evaluation of this compound PROTACs. By enabling the stable expression of target proteins and facilitating a range of downstream functional assays, these methods are indispensable for characterizing PROTAC efficacy, elucidating mechanisms of action, and advancing the development of novel protein degraders. The protocols outlined in these application notes offer a solid foundation for researchers to robustly assess the performance of their this compound-based PROTACs.

References

Application Notes and Protocols for Studying VHL Ligand 14 Interactions Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of interactions involving VHL Ligand 14 using various mass spectrometry-based techniques. These methodologies are essential for understanding the formation of ternary complexes in proteolysis-targeting chimeras (PROTACs) and for elucidating the broader cellular impact of VHL engagement.

Introduction to this compound

This compound, also known as Compound 11, is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It is a critical component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. This compound serves to recruit the VHL E3 ligase complex, bringing it into proximity with a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. A key application of this compound has been in the development of PROTACs targeting the estrogen receptor α (ERα) for degradation in breast cancer research.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related VHL ligands, providing a comparative basis for experimental design and interpretation.

LigandTargetAssay TypeQuantitative ValueReference
This compound (Compound 11) VHLBinding Affinity (IC50)196 nM[1][2]
VH032VHLBinding Affinity (Kd)185 ± 7 nM
VH298VHLBinding Affinity (Kd)1.5 µM
Compound 15VHLBinding Affinity (IC50)4.1 µM[3]
Compound 15VHLBinding Affinity (Kd)5.4 ± 0.2 µM[3]

VHL-HIF-1α Signaling Pathway

The von Hippel-Lindau (VHL) protein is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia). This process is central to the cellular response to oxygen availability.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD HIF1a_OH HIF-1α-OH PHD->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL E3 Ligase (VHL, Elongin B/C, CUL2, RBX1) HIF1a_OH->VHL_complex Binding HIF1a_Ub HIF-1α-(Ub)n VHL_complex->HIF1a_Ub Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome HIF1a_Ub->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Stabilization & Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Transcription

VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols

The following sections provide detailed protocols for three key mass spectrometry-based workflows to study this compound interactions.

Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Analysis

This protocol is designed to identify proteins that interact with a PROTAC containing this compound, thereby forming a ternary complex with the target protein and the VHL E3 ligase.

AP_MS_Workflow start Cell Culture and Treatment (e.g., with ERα-targeting PROTAC) lysis Cell Lysis (Non-denaturing buffer with proteasome & phosphatase inhibitors) start->lysis ip Immunoprecipitation (e.g., anti-VHL or anti-ERα antibody coupled to magnetic beads) lysis->ip wash Washing Steps (Remove non-specific binders) ip->wash elution Elution (e.g., low pH or peptide competition) wash->elution sds_page SDS-PAGE and In-gel Digestion (Trypsin) elution->sds_page lc_ms LC-MS/MS Analysis (e.g., Orbitrap Mass Spectrometer) sds_page->lc_ms data_analysis Data Analysis (Database search, protein identification, and quantitative analysis) lc_ms->data_analysis

Affinity Purification-Mass Spectrometry (AP-MS) Workflow.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7 breast cancer cells for ERα-targeting PROTACs) to 70-80% confluency. Treat cells with the this compound-containing PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear the cell lysate by centrifugation. Incubate the supernatant with an antibody targeting either VHL or the target protein (e.g., ERα) that has been pre-coupled to magnetic beads (e.g., Protein A/G beads). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer (3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE loading buffer, which is suitable for subsequent gel-based analysis.

  • Sample Preparation for MS: Run the eluted proteins a short distance into an SDS-PAGE gel. Excise the entire protein-containing region of the gel lane. Perform in-gel digestion with trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a human protein database to identify the co-purified proteins. Use label-free quantification or stable isotope labeling (e.g., SILAC) to determine the relative abundance of proteins in the PROTAC-treated sample versus the control.

Proximity-Labeling Mass Spectrometry (PL-MS) using TurboID

This protocol is for identifying transient and proximal protein interactions of a VHL-Ligand-14-based PROTAC within a cellular context. A fusion protein of VHL and TurboID is used to biotinylate nearby proteins upon addition of biotin (B1667282).

TurboID_Workflow transfection Transfection of Cells with VHL-TurboID fusion construct treatment PROTAC Treatment (Induce ternary complex formation) transfection->treatment biotinylation Biotin Labeling (Short incubation with biotin, e.g., 10-30 min) treatment->biotinylation lysis Cell Lysis (RIPA buffer) biotinylation->lysis streptavidin_pulldown Streptavidin Affinity Purification (Enrichment of biotinylated proteins) lysis->streptavidin_pulldown digestion On-bead Tryptic Digestion streptavidin_pulldown->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Network Construction lc_ms->data_analysis

Proximity-Labeling (TurboID) Mass Spectrometry Workflow.

Methodology:

  • Construct Generation and Transfection: Generate a mammalian expression vector encoding a fusion protein of VHL and TurboID. Transfect this construct into the desired cell line.

  • PROTAC Treatment: Treat the transfected cells with the this compound-containing PROTAC to induce the formation of the ternary complex.

  • Proximity Labeling: Add biotin to the cell culture medium and incubate for a short period (e.g., 10-30 minutes) to allow for biotinylation of proximal proteins.

  • Cell Lysis: Quench the biotinylation reaction and lyse the cells in a stringent lysis buffer (e.g., RIPA buffer).

  • Enrichment of Biotinylated Proteins: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-biotinylated proteins. Perform on-bead tryptic digestion to release the peptides for MS analysis.

  • LC-MS/MS Analysis: Analyze the digested peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify the enriched proteins. Compare the results from PROTAC-treated cells to control cells to identify proteins that are specifically brought into proximity of VHL by the PROTAC.

Chemical Cross-linking Mass Spectrometry (CX-MS)

This protocol is used to gain structural insights into the ternary complex formed by the PROTAC, VHL, and the target protein by covalently linking amino acids that are in close spatial proximity.

CX_MS_Workflow complex_formation In Vitro Ternary Complex Formation (Purified VHL, Target Protein, and PROTAC) crosslinking Chemical Cross-linking (e.g., DSS or BS3) complex_formation->crosslinking quenching Quenching of Cross-linking Reaction crosslinking->quenching digestion Tryptic Digestion quenching->digestion enrichment Enrichment of Cross-linked Peptides (e.g., Size Exclusion Chromatography) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Cross-link Identification (Specialized software, e.g., MeroX, pLink) lc_ms->data_analysis

Chemical Cross-linking Mass Spectrometry (CX-MS) Workflow.

Methodology:

  • Ternary Complex Formation: Incubate purified VHL E3 ligase complex, the purified target protein (e.g., ERα), and the this compound-containing PROTAC in a suitable buffer to allow for ternary complex formation.

  • Chemical Cross-linking: Add a chemical cross-linker, such as disuccinimidyl suberate (B1241622) (DSS) or its water-soluble analog bis(sulfosuccinimidyl)suberate (B1667958) (BS3), to the reaction mixture. Incubate for a defined period (e.g., 30-60 minutes) at room temperature.

  • Quenching: Quench the cross-linking reaction by adding a primary amine-containing buffer, such as Tris-HCl.

  • Sample Preparation: Denature, reduce, and alkylate the cross-linked protein complex. Digest the proteins into peptides using trypsin.

  • Enrichment of Cross-linked Peptides: Optionally, enrich for the low-abundant cross-linked peptides using techniques like size-exclusion chromatography.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MeroX, pLink) to identify the cross-linked peptides from the complex MS/MS spectra. The identified cross-links provide distance constraints that can be used for structural modeling of the ternary complex.

References

Troubleshooting & Optimization

How to improve the solubility of VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHL Ligand 14. This resource provides troubleshooting guides and frequently asked questions to help researchers and drug development professionals overcome common challenges related to the solubility of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (also known as Compound 11) is a small molecule ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It is a crucial building block for creating Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins like the estrogen receptor α (ERα).[1][2] Like many VHL-based PROTACs and their constituent ligands, this compound is a hydrophobic molecule and exhibits low aqueous solubility.[3][4] This poor solubility can create significant challenges in experimental assays, leading to issues like compound precipitation, inaccurate concentration measurements, and unreliable biological data.[5]

Q2: What is the known solubility of this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1] However, its solubility in aqueous buffers, such as Phosphate-Buffered Saline (PBS), is significantly lower and is a common source of experimental problems.[4][6]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically at or below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects.[7] High concentrations of DMSO can compromise cell membranes and interfere with biological processes, confounding experimental results.[7]

Q4: Can structural modification of this compound improve its solubility?

A4: Yes, structural modification is a key strategy for improving the physicochemical properties of VHL ligands.[3][8] Studies on similar VHL-based molecules have shown that incorporating solubilizing groups (e.g., a dibasic piperazine), adding polar functionalities (e.g., hydroxymethyl groups), or systematically optimizing lipophilicity and hydrogen bond donor counts can dramatically enhance aqueous solubility.[3][8] For instance, the addition of a dibasic piperazine (B1678402) to a VHL-recruiting PROTAC resulted in a 170-fold increase in solubility.[3]

Troubleshooting Guide: Improving this compound Solubility

This guide addresses common issues encountered when this compound precipitates out of solution during experimental procedures.

Issue 1: Ligand precipitates when preparing aqueous stock solutions or diluting from a DMSO stock.

This is the most common problem and typically occurs when a highly concentrated DMSO stock is diluted into an aqueous buffer where the ligand's solubility is much lower.

G start Precipitation Observed in Aqueous Solution check_dmso Is final DMSO concentration > 1%? start->check_dmso use_cosolvent Strategy 1: Use Co-Solvents check_dmso->use_cosolvent No reduce_conc Reduce final ligand concentration check_dmso->reduce_conc Yes use_ph Strategy 2: pH Adjustment use_cosolvent->use_ph Still precipitates use_excipients Strategy 3: Use Solubilizing Excipients use_ph->use_excipients Still precipitates sonicate Apply gentle heating (37°C) and sonication use_excipients->sonicate Still precipitates

Caption: Decision tree for addressing ligand precipitation.

The primary approach is to modify the solvent system to better accommodate the hydrophobic nature of this compound.

StrategyDescriptionKey Considerations
Co-Solvent Addition Introduce a water-miscible organic solvent to the aqueous buffer to increase the overall polarity of the solvent mixture, enhancing the solubility of nonpolar compounds.Must be compatible with the experimental assay. Final co-solvent concentration should be optimized to avoid impacting protein stability or cell viability.
pH Adjustment Modify the pH of the buffer. If the compound has ionizable groups, changing the pH can alter its charge state to a more soluble form.The chosen pH must not affect the biological activity of the target protein or the integrity of the assay components.
Use of Surfactants Add a non-ionic surfactant (e.g., Tween-20, Tween-80) at a concentration above its critical micelle concentration (CMC). The ligand can be encapsulated within the hydrophobic core of the micelles.Surfactants can interfere with some assay formats (e.g., by denaturing proteins). Choose a surfactant and concentration known to be tolerated by the system.
Cyclodextrin (B1172386) Complexation Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes. The hydrophobic ligand partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.The complex must be stable, and the cyclodextrin itself should not interfere with the assay.

Table 1: Comparison of Common Solubilization Strategies

Issue 2: Inconsistent results in cell-based assays.

Precipitation, even on a microscopic scale (micro-precipitation), can lead to a lower effective concentration of the ligand than intended, causing high variability in experimental data.

G start Inconsistent Cell Assay Data prepare_stock Prepare fresh high-conc. DMSO stock (e.g., 50 mM) start->prepare_stock serial_dilution Perform serial dilution in 100% DMSO first prepare_stock->serial_dilution final_dilution Perform final dilution into pre-warmed assay medium (Final DMSO < 0.5%) serial_dilution->final_dilution vortex Vortex immediately and vigorously final_dilution->vortex add_to_cells Add to cells immediately after dilution vortex->add_to_cells inspect_wells Visually inspect wells for precipitation under a microscope add_to_cells->inspect_wells end Consistent Data inspect_wells->end

Caption: Workflow for preparing this compound for cell assays.

Experimental Protocols

Protocol 1: Preparation of this compound Stock using Co-Solvents

This protocol describes how to prepare a working stock of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Co-solvent (e.g., Propylene glycol, PEG400, or Ethanol)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a High-Concentration Primary Stock in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Dissolve it in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Ensure it is fully dissolved by vortexing. MedChemExpress reports a solubility of ≥ 100 mg/mL (~205 mM) in DMSO.[1]

  • Prepare the Co-Solvent/Buffer Mixture:

    • Prepare the final buffer system by mixing the chosen co-solvent with PBS. Start with a low percentage of co-solvent (e.g., 5-10% v/v) and increase if necessary.

    • Example: For a 10% Propylene Glycol solution, mix 1 mL of Propylene Glycol with 9 mL of PBS.

  • Dilute the Primary Stock:

    • Perform an intermediate dilution of the DMSO stock into the co-solvent/buffer mixture.

    • Crucially, add the DMSO stock to the buffer while vortexing the buffer. This rapid mixing helps prevent immediate precipitation.

  • Final Solubilization Steps:

    • Vortex the solution vigorously for 1-2 minutes.

    • If any particulate matter is visible, place the tube in a sonicator bath for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also be applied during sonication.

  • Final Inspection:

    • Visually inspect the solution against a light source to ensure it is clear and free of precipitates. If precipitation persists, repeat the process with a higher percentage of co-solvent or a lower final concentration of this compound.

Protocol 2: Kinetic Solubility Assessment

This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer.

Materials:

  • High-concentration DMSO stock of this compound (e.g., 50 mM)

  • Assay buffer of interest (e.g., PBS, cell culture media)

  • 96-well clear microplate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry

Procedure:

  • Plate Setup:

    • Add 198 µL of your assay buffer to multiple wells of the 96-well plate.

  • Serial Dilution:

    • Add 2 µL of your 50 mM DMSO stock to the first well (this creates a 1:100 dilution, final concentration 500 µM, 1% DMSO). Mix thoroughly by pipetting.

    • Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next, mixing at each step. This will create a range of concentrations (e.g., 500 µM, 250 µM, 125 µM, etc.).

  • Equilibration:

    • Incubate the plate at room temperature (or your experimental temperature) for 1-2 hours to allow precipitation to equilibrate.

  • Measurement:

    • Measure the turbidity of each well by reading the absorbance at a wavelength between 600-650 nm. An increase in absorbance relative to a buffer-only control indicates the formation of a precipitate.

  • Data Analysis:

    • The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the control wells. This concentration should be considered the maximum working concentration for your experiments in that specific buffer.

Table 2: Example Kinetic Solubility Data Interpretation

Concentration (µM)Absorbance at 620 nmObservation
5000.850Heavy Precipitation
2500.525Precipitation
1250.150Slight Precipitation
62.50.055Clear
31.250.052Clear
Buffer Control 0.051 Clear
Estimated Solubility~60-70 µM

References

Technical Support Center: Troubleshooting PROTAC Experiments with VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VHL Ligand 14 in their Proteolysis Targeting Chimera (PROTAC) experiments. The information is tailored for scientists and professionals in drug development engaged in targeted protein degradation.

Frequently Asked Questions (FAQs)

Section 1: PROTAC Compound and Cellular Entry

Q1: My PROTAC incorporating this compound is not showing any degradation of my target protein. Where should I start troubleshooting?

A: Lack of degradation can stem from multiple factors. A logical starting point is to confirm the integrity and cellular activity of your PROTAC.

  • Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.

  • Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1] Consider the physicochemical properties of your full PROTAC molecule. If poor permeability is suspected, you may need to optimize the linker or employ cellular uptake assays.[1][2]

  • Target Engagement: Confirm that your PROTAC is capable of binding to both the target protein and the VHL E3 ligase within the cellular environment.[1] Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to verify target engagement in cells.[1]

Q2: I'm observing inconsistent results between experiments. What could be the cause?

A: Inconsistent results often point to variability in experimental conditions.

  • Cell Health and Passage Number: Ensure you are using healthy cells within a consistent and low passage number range. Cellular stress or high passage numbers can alter protein expression levels, including that of the VHL E3 ligase, and the efficiency of the ubiquitin-proteasome system.[1]

  • Compound Stability in Media: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment. Degradation of the PROTAC in the media will lead to variable effective concentrations.[1]

Section 2: Ternary Complex Formation and Ubiquitination

Q3: How can I confirm that my PROTAC with this compound is forming a ternary complex with my target protein and VHL?

A: The formation of a stable ternary complex (Target Protein-PROTAC-VHL) is a critical step for successful degradation.[3] Several biophysical and in-cell assays can be used to evaluate this:

  • Co-Immunoprecipitation (Co-IP): This is a standard method to demonstrate the interaction between the target protein and VHL in the presence of your PROTAC.

  • Proximity-Based Assays: Techniques such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), FP (Fluorescence Polarization), and AlphaLISA can quantify ternary complex formation in vitro.[4]

  • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques can provide real-time kinetics of the binding events, offering detailed information on the formation and stability of the ternary complex.[5][6]

Q4: I have confirmed ternary complex formation, but I'm still not seeing degradation. Could ubiquitination be the issue?

A: Yes, the formation of a ternary complex does not guarantee that it is productive for ubiquitination. The spatial arrangement of the target protein's lysine (B10760008) residues relative to the E2 ubiquitin-conjugating enzyme is crucial.

  • In-Cell Ubiquitination Assay: This assay can determine if your target protein is being ubiquitinated in response to PROTAC treatment. This typically involves immunoprecipitating the target protein and then performing a Western blot for ubiquitin. An increase in a high-molecular-weight smear indicates polyubiquitination.[4]

Section 3: Protein Degradation and Data Interpretation

Q5: I'm observing a bell-shaped dose-response curve where degradation decreases at higher concentrations of my PROTAC. What is happening?

A: This phenomenon is known as the "hook effect" and is common with PROTACs.[7][8][9] It occurs at high PROTAC concentrations where the formation of non-productive binary complexes (Target-PROTAC or VHL-PROTAC) is favored over the productive ternary complex.[9]

  • To mitigate the hook effect:

    • Perform a wide dose-response experiment: Use a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for maximal degradation (Dmax) and the point at which the hook effect begins.[8]

    • Work at optimal concentrations: For subsequent experiments, use concentrations at or below the Dmax.

Q6: My Western blot results for target degradation are weak or unclear. How can I improve them?

A: Weak or ambiguous Western blot signals can be due to several technical issues.

  • Antibody Quality: Ensure you are using a high-quality primary antibody that is validated for Western blotting and specific to your target protein.

  • Protein Loading: Load a sufficient amount of total protein (typically 20-30 µg of cell lysate) per lane.

  • Transfer Efficiency: Optimize the transfer of proteins from the gel to the membrane, especially for very large or small proteins.

  • Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[4]

Quantitative Data Summary

ParameterValueReference
This compound (Compound 11) Binding Affinity (IC50)196 nM
Typical Experimental Concentration Range5 - 10 µM

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of your this compound-based PROTAC and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control to determine the percentage of degradation.[8]

Protocol 2: In-Cell Ubiquitination Assay
  • Cell Treatment: Treat cells with your PROTAC as described above. It is crucial to also treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[4]

  • Cell Lysis: Lyse the cells in a buffer suitable for immunoprecipitation (e.g., a non-denaturing lysis buffer).

  • Immunoprecipitation (IP): Incubate the cell lysates with an antibody against your target protein overnight at 4°C. Add Protein A/G beads to capture the immune complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Perform a Western blot on the eluted samples using a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). A high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates polyubiquitination of your target protein.[4]

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC (this compound-Linker-Target Ligand) Ternary Target-PROTAC-VHL PROTAC->Ternary Binds Target Target Protein Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Troubleshooting_Workflow cluster_compound Compound & Cell Entry cluster_binding Binding & Complex Formation cluster_activity Biological Activity cluster_data Data Interpretation Start No/Weak Degradation Observed Check_Integrity Check Compound Integrity & Stability Start->Check_Integrity Check_Hook_Effect Investigate Hook Effect (Dose-Response) Start->Check_Hook_Effect Optimize_Western Optimize Western Blot Start->Optimize_Western Check_Permeability Assess Cell Permeability Check_Integrity->Check_Permeability If stable Check_Target_Engagement Confirm Target Engagement (CETSA, NanoBRET) Check_Permeability->Check_Target_Engagement If permeable Check_Ternary_Complex Verify Ternary Complex Formation (Co-IP, SPR, TR-FRET) Check_Target_Engagement->Check_Ternary_Complex If engaged Check_Ubiquitination Perform Ubiquitination Assay Check_Ternary_Complex->Check_Ubiquitination If complex forms Check_Proteasome Assess Proteasome Activity Check_Ubiquitination->Check_Proteasome If ubiquitinated Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] Ternary_Low Target-PROTAC-VHL (Productive Ternary Complex) Degradation Protein Degradation Ternary_Low->Degradation Binary_Target Target-PROTAC (Non-productive) No_Degradation Inhibited Degradation Binary_Target->No_Degradation Binary_VHL PROTAC-VHL (Non-productive) Binary_VHL->No_Degradation Ternary_High Reduced Ternary Complex Ternary_High->No_Degradation

References

Technical Support Center: Optimizing Linker Length for VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Von Hippel-Lindau (VHL) Ligand 14-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is the linker length a critical parameter in PROTAC design?

The linker in a PROTAC is not just a spacer; it plays a pivotal role in the formation of a productive ternary complex between the target protein and the VHL E3 ligase.[1][2] An optimal linker length is crucial for inducing efficient ubiquitination and subsequent degradation of the target protein.[3] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long might lead to the formation of unproductive ternary complexes where the lysine (B10760008) residues on the target protein are not correctly positioned for ubiquitination.[1]

Q2: What is the "hook effect" and how can linker optimization mitigate it?

The "hook effect" is a phenomenon observed in PROTAC assays where the efficiency of target protein degradation decreases at higher PROTAC concentrations.[2][4] This occurs because high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[2] A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect.[2] Modifying the linker's rigidity and composition can also influence the severity of this effect.[2][5]

Q3: Besides length, what other linker properties should be considered during optimization?

While length is a key factor, other linker properties significantly impact PROTAC performance:

  • Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties.[4] Polyethylene glycol (PEG) linkers are often used to enhance solubility and cell permeability, while alkyl chains provide more rigidity.[4]

  • Rigidity: Linker flexibility is critical. A more rigid linker can pre-organize the binding elements, potentially leading to a more stable ternary complex.[5][6] However, some flexibility is necessary to allow for the optimal orientation of the target protein and E3 ligase.[5]

  • Attachment Points: The points at which the linker connects to the target protein ligand and the VHL ligand are crucial.[7][8] The exit vector from the ligand binding pocket influences the geometry of the ternary complex.[5]

Q4: How does linker composition affect the cell permeability of VHL-based PROTACs?

The linker's composition significantly influences a PROTAC's ability to cross the cell membrane. Linkers that allow the PROTAC to adopt folded, less polar conformations in a nonpolar environment, while being more extended and polar in an aqueous environment, can improve cell permeability.[9][10] This "molecular chameleon" behavior is crucial for balancing the need for both cell permeability and aqueous solubility.[9] Intramolecular hydrogen bonds, as well as NH–π and π–π interactions facilitated by the linker, can stabilize these less polar conformations.[9][10]

Troubleshooting Guide

Problem 1: My PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation.

This is a common issue that often points to problems with the formation of a productive ternary complex.[2]

  • Potential Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric clashes, or too long and flexible, leading to unproductive binding.[2]

    • Troubleshooting Step: Synthesize a library of PROTACs with varying linker lengths and flexibilities to empirically determine the optimal design.[5]

  • Potential Cause: Unfavorable ternary complex conformation. Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination.[2]

    • Troubleshooting Step: Utilize computational modeling to predict the conformation of the ternary complex with different linkers.[5][11] Structural biology techniques like X-ray crystallography or cryo-EM can also provide insights into the complex's structure.

  • Potential Cause: Poor physicochemical properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target.[2][9]

    • Troubleshooting Step: Modify the linker to improve its drug-like properties. This can involve incorporating motifs that enhance solubility or facilitate the adoption of conformations that shield polar surface areas.[9][10]

Problem 2: I am observing a significant "hook effect" in my experiments.

As mentioned in the FAQs, the hook effect is characterized by reduced degradation at high PROTAC concentrations.[2][4]

  • Troubleshooting Step: Perform a wide dose-response experiment to confirm the bell-shaped curve characteristic of the hook effect.[4]

  • Troubleshooting Step: Focus on linker designs that enhance the cooperativity of the ternary complex. A more stable ternary complex is less likely to dissociate into non-productive binary complexes.[2] Biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the stability of the ternary complex.[7]

Data Presentation

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation by VHL-based PROTACs

PROTACLinker Length (atoms)ER DegradationIC50 (µM)
PROTAC 99Low140
PROTAC 1212High-
PROTAC 1616Optimal26
PROTAC 1919Moderate-
PROTAC 2121Low-

Data synthesized from studies on ERα targeting PROTACs, highlighting that a 16-atom linker was optimal for degradation in this specific system.[3]

Table 2: Effect of Linker Length on BRD4 Degradation by VHL-based PROTACs

PROTAC SeriesLinker CompositionLinker LengthBRD4 Degradation Potency (DC50)
VHL Series (61)PEGIncreasingDecreased

This table illustrates that for BRD4 degradation using a VHL-based PROTAC with a PEG linker, increasing the linker length led to a decrease in potency.[5]

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[7]

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates.

    • The next day, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the extent of protein degradation.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to measure the binding kinetics and stability of the ternary complex.[7]

  • Chip Preparation:

    • Immobilize one of the binding partners, such as the VHL E3 ligase, onto the surface of a sensor chip.[7]

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the binary PROTAC-VHL interaction.[7]

    • In a separate experiment, measure the binary interaction between the PROTAC and the target protein.

  • Ternary Complex Analysis:

    • To assess ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the VHL-immobilized surface.[7] An increase in the binding signal compared to the binary interactions indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase PROTAC->VHL recruits VHL->POI Ubiquitination Ub Ubiquitin Degradation Degraded POI Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow A Synthesize PROTAC Library (Varying Linker Lengths) B Binary Binding Assays (e.g., SPR, ITC) A->B Characterize binding C Cell-Based Degradation Assays (e.g., Western Blot, In-Cell Western) A->C Screen for activity D Ternary Complex Formation Assays (e.g., SPR, FRET) B->D C->D Validate mechanism E Lead Optimization (Physicochemical Properties) C->E D->E Refine design F Optimal PROTAC Candidate E->F

Caption: A typical experimental workflow for linker optimization.

Troubleshooting_Logic Start High Binary Binding, No Degradation CheckLinker Is Linker Length Optimal? Start->CheckLinker CheckPermeability Is Cell Permeability Adequate? CheckLinker->CheckPermeability No SynthesizeLibrary Synthesize Library with Varying Linker Lengths CheckLinker->SynthesizeLibrary Yes CheckTernary Is a Productive Ternary Complex Forming? CheckPermeability->CheckTernary No ModifyLinker Modify Linker to Improve Physicochemical Properties CheckPermeability->ModifyLinker Yes StructuralStudies Perform Structural or Biophysical Studies CheckTernary->StructuralStudies No Success Degradation Observed SynthesizeLibrary->Success ModifyLinker->Success StructuralStudies->Success

Caption: Troubleshooting logic for poor PROTAC activity.

References

How to mitigate the "hook effect" in VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the "hook effect" and other common challenges encountered during experiments with VHL Ligand 14 PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of this compound PROTACs?

The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in the degradation of the target protein.[1][2] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the VHL E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-VHL Ligase) required for ubiquitination and subsequent degradation.[3][4]

Q2: What are the key factors influencing the hook effect?

Several factors can influence the onset and severity of the hook effect, including:

  • PROTAC Concentration: This is the most direct contributor, with excessive concentrations favoring binary complex formation.[5]

  • Ternary Complex Stability and Cooperativity: The intrinsic ability of the PROTAC to form a stable ternary complex is crucial. PROTACs that induce positive cooperativity, where the binding of one protein partner increases the affinity for the other, can mitigate the hook effect by stabilizing the ternary complex over the binary ones.[3][4]

  • Cellular Context: The relative expression levels of the target protein and the VHL E3 ligase in the specific cell line being used can impact the concentration at which the hook effect is observed.[6]

  • Linker Properties: The length, rigidity, and chemical composition of the linker connecting the VHL ligand and the target protein binder play a critical role in the geometry and stability of the ternary complex.[7]

Q3: How can I experimentally confirm if I am observing a hook effect?

The most straightforward way to confirm a hook effect is to perform a wide dose-response experiment. By treating cells with a broad range of PROTAC concentrations (e.g., from picomolar to high micromolar), you can determine if the degradation of your target protein follows a bell-shaped curve, where degradation decreases at higher concentrations.[3] A classic hook effect will show potent degradation at an optimal concentration, with reduced efficacy at concentrations significantly above this optimum.[8]

Q4: My this compound PROTAC is not showing any degradation of the target protein. What are the possible reasons?

If you are not observing any degradation, consider the following troubleshooting steps:

  • Cell Permeability: PROTACs are often large molecules and may have poor cell permeability. Confirm cellular uptake using appropriate assays.

  • E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of VHL E3 ligase. This can be verified by Western Blot or qPCR.[7]

  • Target Engagement: Confirm that your PROTAC is capable of binding to both the target protein and the VHL E3 ligase.

  • Ternary Complex Formation: The inability to form a stable ternary complex is a common reason for lack of degradation. Biophysical assays can be used to assess this directly.[3]

  • Experimental Conditions: Ensure that your cell culture conditions are standardized, including cell passage number and confluency, as these can affect the ubiquitin-proteasome system.[3]

Troubleshooting Guide: Mitigating the Hook Effect

Problem: Decreased target protein degradation observed at high concentrations of my this compound PROTAC.

This is a classic sign of the hook effect. Here are some strategies to mitigate this issue:

1. Optimize PROTAC Concentration:

  • Solution: Perform a detailed dose-response analysis to identify the optimal concentration range for maximal degradation (Dmax) and the concentration at which the hook effect begins.[3]

  • Experimental Protocol: See the "Dose-Response Analysis by Western Blot" protocol below.

2. Enhance Ternary Complex Formation and Stability:

  • Solution: If you are in the process of designing or selecting a PROTAC, prioritize candidates that exhibit positive cooperativity in ternary complex formation. This can be achieved through rational design of the linker to optimize the protein-protein interactions between the target and VHL.[3][4]

  • Experimental Protocol: Assess ternary complex formation and stability using techniques like Co-Immunoprecipitation (Co-IP) or NanoBRET™ assays (see protocols below).

3. Modify the PROTAC Linker:

  • Solution: Systematically altering the length, rigidity, and chemical composition of the linker can lead to a more favorable ternary complex geometry, thus reducing the hook effect.[7]

Quantitative Data Summary

The following tables summarize quantitative data from studies on VHL-based PROTACs exhibiting the hook effect.

Table 1: Degradation Potency and Hook Effect of VHL-based PROTACs

PROTACTarget ProteinCell LineDC50DmaxHook Effect Observed
NR-11c[8]p38αMDA-MB-231Not specified>90% at 1 µMYes, at 10 µM
PROTAC 22[9]HDAC3HCT1160.44 ± 0.03 µM77%No
AHPC-CHO[10]FBXO22Jurkat150 nM72%Yes, at higher concentrations
AHPC(Me)-C6-NH2[10]FBXO22Jurkat77 nM99%Not specified

Table 2: Ternary Complex Formation and Cooperativity of VHL-based PROTACs

PROTACTarget ProteinTernary Complex KdCooperativity (α)
MS33[11]WDR5520 nM1.66
MZ1[4]BRD44.4 ± 1.0 nMPositive
macro-PROTAC-1[4]BRD4 (BD2)2 ± 1 nMPositive
macro-PROTAC-1[4]BRD2 (BD1)70 ± 32 nM0.7 (Negative)

Experimental Protocols

Dose-Response Analysis by Western Blot

This protocol allows for the determination of the optimal concentration of a this compound PROTAC for target degradation and the identification of a potential hook effect.

Materials:

  • Cells expressing the target protein and VHL E3 ligase

  • This compound PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 1 pM to 10 µM) to observe the full dose-response curve, including any potential hook effect. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Acquire the image using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

Ternary Complex Formation Analysis by Co-Immunoprecipitation (Co-IP)

This protocol is used to detect the formation of the ternary complex (Target Protein-PROTAC-VHL) in cells.

Materials:

  • Cells expressing the target protein and VHL E3 ligase

  • This compound PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing Co-IP lysis buffer

  • Antibody against the target protein or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE sample buffer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of the this compound PROTAC and a proteasome inhibitor (to prevent degradation of the complex) for the desired time. Include a vehicle control.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C to form an antibody-antigen complex.

    • Add protein A/G beads to capture the antibody-antigen complex.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and VHL to confirm the presence of the ternary complex.

Live-Cell Ternary Complex Analysis using NanoBRET™ Assay

This protocol provides a quantitative method to measure the formation of the ternary complex in live cells.[12][13][14][15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for expressing NanoLuc®-tagged target protein and HaloTag®-tagged VHL

  • Transfection reagent

  • This compound PROTAC

  • NanoBRET™ Nano-Glo® Vivazine Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM™ I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids.

  • Cell Seeding: Seed the transfected cells into a white 96-well plate.

  • Ligand and Substrate Addition:

    • Prepare a solution of HaloTag® NanoBRET™ 618 Ligand in Opti-MEM™.

    • Prepare a solution of NanoBRET™ Nano-Glo® Vivazine Substrate in Opti-MEM™.

    • Add the HaloTag® ligand to the cells and incubate.

    • Add the Vivazine substrate to the cells.

  • PROTAC Treatment: Add serial dilutions of the this compound PROTAC to the wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC This compound PROTAC PROTAC->Ternary_Complex Mediates VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 The Hook Effect High_PROTAC High PROTAC Concentration Binary_POI Binary Complex (PROTAC-POI) High_PROTAC->Binary_POI Favors formation of Binary_VHL Binary Complex (PROTAC-VHL) High_PROTAC->Binary_VHL Favors formation of Ternary_Formation Productive Ternary Complex Formation Binary_POI->Ternary_Formation Inhibits Binary_VHL->Ternary_Formation Inhibits Reduced_Degradation Reduced Target Degradation Ternary_Formation->Reduced_Degradation Leads to

Caption: Logical relationship illustrating the cause of the hook effect.

Western_Blot_Workflow cluster_2 Dose-Response Analysis Workflow Start Start: Seed Cells Treat Treat with PROTAC (Dose Range) Start->Treat Lyse Lyse Cells & Quantify Protein Treat->Lyse SDS_PAGE SDS-PAGE & Transfer to Membrane Lyse->SDS_PAGE Antibody Incubate with Primary & Secondary Antibodies SDS_PAGE->Antibody Detect Chemiluminescent Detection Antibody->Detect Analyze Analyze Data: DC50 & Dmax Detect->Analyze End End Analyze->End

Caption: Experimental workflow for dose-response analysis by Western Blot.

References

Technical Support Center: Enhancing Cell Permeability of VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of VHL Ligand 14 PROTACs.

Troubleshooting Guide

This guide addresses common issues encountered during the development and evaluation of this compound-based PROTACs, focusing on strategies to improve their cellular uptake.

Issue 1: My this compound PROTAC shows potent biochemical activity but poor cellular efficacy.

This discrepancy often points towards low cell permeability. Due to their high molecular weight and polar surface area, many PROTACs struggle to cross the cell membrane efficiently.[1][2]

Possible Causes and Solutions:

  • High Polarity: The presence of multiple hydrogen bond donors (HBDs) and acceptors (HBAs) increases polarity, hindering passive diffusion across the lipid bilayer.[1][3]

    • Solution: Strategically replace polar functional groups. For instance, substituting an amide linkage with an ester can reduce the HBD count and improve permeability.[1][4] However, this modification should be carefully evaluated to ensure it doesn't significantly compromise VHL binding affinity.[5]

  • Unfavorable Conformation: The PROTAC may exist in an extended, polar conformation in the aqueous extracellular space, which is energetically unfavorable for membrane traversing.

    • Solution: Design linkers that promote "molecular chameleonicity." This involves creating PROTACs that can adopt a folded, less polar conformation in a nonpolar environment (like the cell membrane) by forming intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., NH–π, π–π).[6][7][8] This shielding of polar groups reduces the energy barrier for membrane crossing.

  • Linker Composition and Length: The linker is a critical determinant of a PROTAC's physicochemical properties.[9]

    • Solution: Experiment with different linker types and lengths. While shorter linkers often correlate with increased permeability, the composition is equally important.[1] Incorporating rigid heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can enhance permeability and aqueous solubility.[2] Some studies suggest that flexible aliphatic linkers may also be beneficial.[10]

Issue 2: How can I rationally design the linker to improve permeability?

The linker is more than a simple tether; it significantly influences the overall properties of the PROTAC.[3]

Design Strategies:

  • Promote Intramolecular Folding: Design linkers that facilitate the formation of IMHBs to shield polar moieties of the VHL ligand.[6][10] Computational modeling can help predict favorable linker geometries.

  • Incorporate Rigid Elements: The introduction of rigid structures like piperidine or piperazine moieties can pre-organize the PROTAC into a more permeable conformation and can also improve solubility.[2][9]

  • Optimize Length: Generally, shorter linkers are preferred to minimize molecular weight and polar surface area.[5] However, the optimal length is a balance between permeability and the ability to form a productive ternary complex.

  • Modulate Polarity: While reducing polarity is a key goal, excessive lipophilicity can lead to poor solubility and off-target effects. The aim is to strike a balance that allows for both membrane traversal and sufficient aqueous solubility.

Issue 3: My attempts to modify the PROTAC have resulted in reduced VHL binding or degradation efficiency.

Improving permeability should not come at the cost of the PROTAC's primary function.

Balancing Permeability and Activity:

  • Targeted Modifications: Modifications should be made at positions on the VHL ligand that are not critical for binding. Crystal structures of VHL in complex with ligands can guide these decisions. For example, the tert-Leu amide of some VHL ligands does not form a direct hydrogen bond with the VHL protein, making it a suitable site for modification.[1][5]

  • Cooperative Ternary Complex Formation: A highly stable and cooperative ternary complex (VHL-PROTAC-Target) can sometimes compensate for lower permeability.[1][5] Therefore, it is crucial to assess the impact of modifications on ternary complex formation.

  • Iterative Design and Testing: Employ an iterative cycle of design, synthesis, and testing. Evaluate each new analog for permeability, VHL binding, ternary complex formation, and ultimately, target degradation in cells.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties that influence the cell permeability of this compound PROTACs?

A1: The primary physicochemical properties affecting PROTAC permeability are:

  • Molecular Weight (MW): PROTACs typically have high MW (>800 Da), which is outside the range of traditional small-molecule drugs and negatively impacts passive diffusion.[1][11]

  • Polar Surface Area (PSA): A large PSA, resulting from numerous HBDs and HBAs, is a major obstacle to membrane permeability.[2][12]

  • Lipophilicity (logP/logD): An optimal level of lipophilicity is required. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Conformational Flexibility: The ability of a PROTAC to adopt different conformations in different environments (molecular chameleonicity) is crucial for permeability.[3][8]

Q2: Which experimental assays are recommended for assessing the cell permeability of my PROTACs?

A2: A multi-tiered approach using both cell-free and cell-based assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.[1][13]

  • Caco-2 Permeability Assay: A cell-based assay using a monolayer of Caco-2 cells, which mimic the intestinal epithelium. This assay accounts for passive diffusion, active transport, and efflux mechanisms.[13][14]

  • NanoBRET Target Engagement Assay: This live-cell assay can be used to determine an "availability index" by comparing PROTAC binding to VHL in intact versus permeabilized cells, providing a relative measure of intracellular concentration.[15][16]

Q3: Can I improve permeability by modifying the VHL ligand itself?

A3: Yes, modifications to the VHL ligand can enhance permeability, but they must be done carefully to preserve binding affinity. A successful strategy has been the replacement of an amide bond with an ester, which reduces the number of HBDs.[1][4] It is crucial to use structural information to guide modifications to non-critical regions of the ligand.[5]

Q4: What is the "hook effect" and how does it relate to PROTAC permeability?

A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2] This occurs when the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex. While not directly a measure of permeability, achieving high intracellular concentrations due to good permeability can potentially lead to the hook effect, so it is an important consideration during dose-response studies.

Quantitative Data Summary

The following tables summarize representative quantitative data for assessing PROTAC permeability.

Table 1: Permeability Assay Data for Hypothetical PROTACs

PROTAC IDAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioIntracellular Concentration (nM)
PROTAC-APAMPA0.5N/AN/A
PROTAC-ACaco-20.33.250
PROTAC-BPAMPA1.2N/AN/A
PROTAC-BCaco-20.91.5250

Data is hypothetical and for illustrative purposes.[13]

Table 2: Physicochemical Properties and Permeability Classes of VHL PROTACs

PROTAC IDLinker TypecLogPPermeability Class (in cellulo/in vitro ratio)
PROTAC-1Alkyl7.6Low (>200)
PROTAC-2Ether5.9High (<40)
PROTAC-7Piperazine4.6Medium-High (41-100)
PROTAC-9PEG3.5High (<40)

Adapted from a study on ERK5-targeting VHL PROTACs.[6][10]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[13] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% w/v lecithin (B1663433) in dodecane).

    • The PROTAC compound is added to the donor wells (typically at pH 7.4).

    • The acceptor plate, containing buffer, is placed on top of the filter plate, bringing the membrane into contact with both donor and acceptor solutions.

    • The assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature.

    • The concentration of the PROTAC in both donor and acceptor wells is quantified using LC-MS/MS.

    • The Papp value is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

2. Caco-2 Permeability Assay

  • Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and mimic the human intestinal epithelium, to assess both passive and active transport.[13]

  • Methodology:

    • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and monolayer formation.

    • The integrity of the cell monolayer is verified using methods such as transepithelial electrical resistance (TEER) measurement.

    • For apical-to-basolateral (A-B) permeability, the PROTAC is added to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) permeability, the PROTAC is added to the basolateral (lower) chamber.

    • Samples are taken from the receiver chamber at various time points and analyzed by LC-MS/MS.

    • Papp values are calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of efflux transporters. An efflux ratio >2 suggests active efflux.

Visualizations

PROTAC_Permeability_Strategy cluster_problem Problem cluster_causes Primary Causes cluster_solutions Enhancement Strategies cluster_linker_details Linker Strategies cluster_chem_details Chemical Modifications cluster_conformation_details Conformational Control cluster_outcome Desired Outcome Problem Low Cellular Efficacy of this compound PROTAC HighMW High Molecular Weight (>800 Da) Problem->HighMW due to HighPSA High Polar Surface Area (HBDs/HBAs) Problem->HighPSA due to BadConformation Unfavorable Conformation (Extended/Polar) Problem->BadConformation due to LinkerMod Linker Modification HighPSA->LinkerMod addressed by ChemMod Chemical Group Modification HighPSA->ChemMod addressed by ConformationControl Promote 'Molecular Chameleonicity' HighPSA->ConformationControl addressed by BadConformation->LinkerMod addressed by BadConformation->ChemMod addressed by BadConformation->ConformationControl addressed by RigidLinker Incorporate Rigid Scaffolds (e.g., piperazine) LinkerMod->RigidLinker ShortenLinker Optimize/Shorten Length LinkerMod->ShortenLinker ChangeComp Alter Composition (Alkyl vs. PEG) LinkerMod->ChangeComp AmideToEster Amide to Ester Substitution (Reduce HBDs) ChemMod->AmideToEster IMHB Design for Intramolecular Hydrogen Bonds (IMHBs) ConformationControl->IMHB Outcome Enhanced Cell Permeability & Improved Cellular Efficacy RigidLinker->Outcome ShortenLinker->Outcome ChangeComp->Outcome AmideToEster->Outcome IMHB->LinkerMod IMHB->Outcome

Caption: Troubleshooting logic for enhancing PROTAC cell permeability.

Permeability_Assay_Workflow start Synthesized PROTAC Compound pampa Tier 1: PAMPA Assay (Passive Permeability Screen) start->pampa caco2 Tier 2: Caco-2 Assay (Permeability & Efflux) pampa->caco2 Promising Candidates nanobret Tier 3: NanoBRET Assay (Intracellular Availability) caco2->nanobret analyze Analyze Data: Papp, Efflux Ratio, Availability Index nanobret->analyze decision Go/No-Go Decision or Redesign analyze->decision decision->start No-Go/Redesign success Proceed to Further Cellular Efficacy Studies decision->success Go

Caption: A tiered workflow for assessing PROTAC cell permeability.

Signaling_Pathway cluster_inside Intracellular Space PROTAC_out PROTAC (Extracellular) PROTAC_in PROTAC (Intracellular) PROTAC_out->PROTAC_in Permeation Ternary POI-PROTAC-VHL Ternary Complex PROTAC_in->Ternary Membrane Cell Membrane POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation Degrades POI

Caption: The intracellular mechanism of action for a VHL-based PROTAC.

References

Technical Support Center: Overcoming Resistance to VHL Ligand 14-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VHL Ligand 14-based degraders. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and overcoming potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of resistance to VHL-based PROTACs?

A1: Resistance to VHL-based PROTACs can arise through several mechanisms that disrupt the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) or interfere with subsequent steps of the ubiquitin-proteasome pathway. Key mechanisms include:

  • Genomic Alterations in the E3 Ligase Complex : Mutations or deletions in the components of the VHL-Cullin-RING E3 ligase complex are a primary cause of acquired resistance. This can involve the VHL substrate recognition subunit itself or other essential components like Cullin 2 (CUL2).[1][2][3] Loss of a functional E3 ligase complex prevents the PROTAC from ubiquitinating the target protein.

  • Upregulation of Drug Efflux Pumps : Increased expression of multidrug resistance protein 1 (MDR1), encoded by the ABCB1 gene, can lead to both intrinsic and acquired resistance.[4][5][6][7][8] MDR1 actively transports PROTACs out of the cell, reducing their intracellular concentration and efficacy.

  • Mutations in VHL Affecting Ternary Complex Formation : Specific mutations in VHL can disrupt the protein-protein interactions necessary for the formation of a stable and functional ternary complex, even if the PROTAC can still bind to VHL.[2][9]

  • Downregulation of VHL Expression : Reduced cellular levels of the VHL protein can limit the availability of the E3 ligase for the PROTAC, thereby diminishing its degradation efficiency.[10]

Q2: What is the "hook effect" and how can I mitigate it in my experiments?

A2: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[11] This occurs because the bifunctional nature of the PROTAC leads to the formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[11]

To mitigate the hook effect:

  • Perform a wide dose-response curve: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[11]

  • Test lower concentrations: Often, nanomolar to low micromolar concentrations are more effective than high micromolar concentrations.

  • Utilize biophysical assays: Techniques like TR-FRET, SPR, or ITC can measure ternary complex formation at various concentrations to correlate with degradation efficiency.[11]

Q3: My VHL-based degrader is not showing any target degradation. What should I check?

A3: If you are not observing target degradation, consider the following troubleshooting steps:

  • Confirm Target Engagement and Ternary Complex Formation :

    • Use assays like Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC binds to both the target protein and the VHL E3 ligase.[12][13]

    • Employ techniques like TR-FRET or NanoBRET to verify the formation of the ternary complex in vitro or in cells.[12][14]

  • Verify E3 Ligase and Proteasome Functionality :

    • Check the expression level of VHL and other key components of the E3 ligase complex (e.g., CUL2) in your cell line.[1]

    • Use a proteasome inhibitor (e.g., MG132) as a control. If the target protein level is rescued in the presence of the proteasome inhibitor, it indicates that the degradation is proteasome-dependent.[14]

  • Assess Cell Permeability and Efflux :

    • Evaluate the permeability of your PROTAC using assays like the Caco-2 permeability assay.[12]

    • Consider the possibility of drug efflux. Test for the expression of MDR1 and consider using an MDR1 inhibitor in combination with your PROTAC.[4][6]

  • Optimize Experimental Conditions :

    • Ensure the treatment time and concentration range are appropriate. Perform a time-course and a detailed dose-response experiment.

    • Check the stability of your PROTAC compound in the cell culture media.

Troubleshooting Guide

Problem Possible Cause Recommended Action
No target degradation observed 1. Poor cell permeability of the PROTAC. 2. PROTAC is a substrate for efflux pumps (e.g., MDR1). 3. Low expression of VHL or other E3 ligase components in the cell line. 4. Inability to form a stable ternary complex. 5. The target protein is not accessible to the proteasome.1. Perform a cell permeability assay (e.g., Caco-2).[12] 2. Check for MDR1 expression. Co-treat with an MDR1 inhibitor like lapatinib.[4][6] 3. Verify VHL, CUL2, etc., expression by Western blot or qPCR.[1] 4. Use biophysical assays (TR-FRET, SPR, ITC) to measure ternary complex formation.[11][12] 5. Consider alternative degradation pathways like lysosomal degradation for membrane proteins.[15][16][]
"Hook effect" observed (decreased degradation at high concentrations) Formation of unproductive binary complexes (Target-PROTAC or PROTAC-E3 Ligase).[11]Perform a wide dose-response experiment to determine the optimal concentration. Use biophysical assays to correlate ternary complex formation with degradation.[11]
Cell line develops resistance after chronic treatment 1. Acquired mutations or deletion of VHL or CUL2.[1][2][3] 2. Upregulation of MDR1 expression.[4][5]1. Sequence the VHL and CUL2 genes in the resistant cells. Consider using a PROTAC that recruits a different E3 ligase (e.g., CRBN). 2. Perform qPCR or Western blot for MDR1. Co-treat with an MDR1 inhibitor.[4][6]
Variability in degradation efficiency between cell lines Intrinsic differences in the expression levels of VHL, target protein, or drug efflux pumps.Characterize the expression levels of key proteins (VHL, target, MDR1) in each cell line. Normalize results to protein levels.

Quantitative Data Summary

Table 1: Examples of VHL-based PROTACs and their Degradation Potency

PROTACTargetE3 LigaseCell LineDC50Reference
ARV-771BET proteinsVHLVarious cancer cell linesVaries by cell line[18]
MZ1BET proteinsVHLHeLa, 22Rv1~100 nM[2][19]
MTX-23AR-V7VHLProstate cancer cell linesEffective inhibition of cell growth[20]
PROTAC 3EGFRVHLH3255DC50 < 1 µM[20][21]
GP262PI3K/mTORVHLHGC-27DC50 for PI3Kα: 11.2 nM, DC50 for mTOR: 2.1 nM[22]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

Key Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Quantification: Densitometry analysis of the bands to determine the relative protein levels.

Target Ubiquitination Assay

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. Include a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse cells under denaturing conditions (e.g., buffer containing SDS) to disrupt protein-protein interactions.

  • Immunoprecipitation (IP): Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

  • Detection: Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chain on the target protein.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Objective: To measure the formation of the Target-PROTAC-E3 ligase ternary complex in vitro.

Methodology:

  • Reagents: Purified recombinant target protein, purified VHL-ElonginB-ElonginC (VCB) complex, fluorescently labeled antibodies against the target protein and a component of the VCB complex (e.g., anti-His antibody if using His-tagged protein).

  • Assay Setup: In a microplate, combine the target protein and the VCB complex.

  • PROTAC Titration: Add serial dilutions of the PROTAC to the protein mixture.

  • Incubation: Incubate to allow for ternary complex formation.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies.

  • Measurement: Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths. An increase in the FRET signal indicates the proximity of the target and E3 ligase, confirming ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC Target Target Protein PROTAC->Target VHL VHL E3 Ligase Complex PROTAC->VHL Ternary Target-PROTAC-VHL Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary->Ub Ubiquitination

Caption: Mechanism of action of a VHL-based PROTAC.

Resistance_Mechanisms cluster_workflow PROTAC Action Pathway cluster_resistance Points of Resistance Start PROTAC Enters Cell Ternary Ternary Complex Formation Start->Ternary Ubiquitination Target Ubiquitination Ternary->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Efflux MDR1 Efflux Pump Reduces PROTAC Concentration Efflux->Start Blocks VHL_mut VHL Mutation/ Deletion VHL_mut->Ternary Prevents CUL2_mut CUL2 Mutation/ Deletion CUL2_mut->Ubiquitination Inhibits Ternary_disrupt VHL Mutation Disrupts Ternary Complex Ternary_disrupt->Ternary Disrupts

Caption: Common resistance mechanisms to VHL-based degraders.

Caption: A logical workflow for troubleshooting failed degradation.

References

Improving the in vivo stability of VHL Ligand 14 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vivo stability and performance of Von Hippel-Lindau (VHL) Ligand 14-based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is my VHL-based PROTAC showing poor in vivo stability?

Poor in vivo stability of PROTACs is a common challenge and can stem from several factors. Due to their high molecular weight and complex structures, PROTACs are susceptible to metabolic degradation, primarily by enzymes in the liver and blood such as Cytochrome P450s (CYPs).[1] This "first-pass" metabolism can severely limit oral bioavailability and efficacy.[1] Additionally, the peptidic nature of some early VHL ligands can contribute to poor cell permeability and metabolic instability.[2] The linker component is also a frequent site of metabolic modification and can significantly influence the overall stability of the molecule.[1]

Q2: What are the common metabolic liabilities associated with VHL Ligand 14 PROTACs?

Metabolic stability studies on VHL ligands have identified several common "soft spots." These include the aliphatic oxidation of carbons on the tert-butyl group and the hydroxyproline (B1673980) (Hyp) ring. Amide hydrolysis is another potential degradation pathway.[3] The linker region, especially if it consists of long, flexible chains like PEG, can also be susceptible to enzymatic degradation.[1]

Q3: My PROTAC is effective in vitro but fails in in vivo models. What are the likely causes?

This discrepancy is often due to poor pharmacokinetics (PK) and bioavailability. Key issues to investigate include:

  • Metabolic Instability: The compound may be rapidly cleared from circulation due to metabolism.[1] An in vitro microsomal stability assay can help diagnose this.

  • Poor Solubility and Permeability: Many PROTACs suffer from low aqueous solubility and struggle to cross cell membranes efficiently in vivo.[1][4] This can lead to low exposure in target tissues. Strategies to improve this include modifying the VHL ligand or adding solubilizing groups.[5]

  • Formulation and Route of Administration: The way a PROTAC is formulated and administered can significantly impact its stability and bioavailability.[]

Q4: What is the "hook effect" and how can it affect my in vivo results?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[7] This occurs because the high concentration favors the formation of binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex (Target-PROTAC-VHL) required for degradation.[2][8] If the administered dose in vivo results in concentrations that are too high, it could lead to suboptimal target degradation. A careful dose-response analysis is essential to identify the optimal concentration range.[7]

Troubleshooting Guide

Problem: No or Weak Target Degradation Observed In Vivo
Potential Cause Recommended Action
1. Insufficient Compound Exposure Verify Target Engagement: Confirm that the PROTAC is reaching the target tissue and engaging the target protein. A Cellular Thermal Shift Assay (CETSA) can be performed on tissue samples.[7][8] Assess Pharmacokinetics (PK): Conduct a PK study to measure the concentration of the PROTAC in plasma and target tissues over time. This will determine if the compound is being cleared too rapidly.[]
2. Lack of VHL Expression in Target Tissue Verify E3 Ligase Expression: Confirm that VHL is adequately expressed in the target tissue or animal model.[7] VHL expression can vary significantly across different tissues.[2] This can be checked via Western blot or immunohistochemistry.
3. Rapid Target Protein Synthesis Conduct a Time-Course Experiment: The rate of new protein synthesis might be outpacing the rate of degradation. Analyze target protein levels at multiple time points after PROTAC administration to understand the degradation kinetics.[8][9]
4. Compound Inactivity or Degradation Confirm Compound Integrity: Re-verify the structure and purity of the dosing solution (e.g., via LC-MS) to ensure the compound has not degraded prior to administration.[8] Perform In Vitro Stability Assays: Assess the stability of the PROTAC in plasma and liver microsomes to identify metabolic liabilities.[1][]

Data Presentation: Improving Physicochemical Properties

Structural modifications to a PROTAC can significantly impact its stability and drug-like properties. The following table provides an illustrative comparison of how targeted changes can improve key parameters.

PROTAC Analog Modification Microsomal Stability (t½, min) Aqueous Solubility (µg/mL) Cell Permeability (Papp, 10⁻⁶ cm/s)
Parent VHL-PROTAC Baseline structure with PEG linker< 550.5
Analog 1 Replaced PEG linker with a more stable cycloalkane (e.g., piperazine).[1]35101.2
Analog 2 Modified VHL ligand with a solubilizing group.[5]32>1001.1
Analog 3 Combined linker rigidification and addition of solubilizing group.[1][5]45>1501.5

Note: Data are representative and intended for illustrative purposes. Actual values will vary based on the specific molecular structures and experimental conditions.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC VHL PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs induce proximity between a target protein and an E3 ligase, leading to ubiquitination and degradation.

Troubleshooting Workflow for Poor In Vivo Stability

Troubleshooting_Workflow Start Poor In Vivo Efficacy CheckPK Assess Pharmacokinetics (PK) (Plasma/Tissue Exposure) Start->CheckPK PK_Low Is Exposure Low? CheckPK->PK_Low PK_OK Is Exposure Adequate? StabilityAssay Perform In Vitro Stability Assays (Microsomes, Plasma) PK_Low->StabilityAssay Yes CheckTarget Confirm Target Engagement (e.g., CETSA on tissue) PK_Low->CheckTarget No Unstable Is PROTAC Unstable? StabilityAssay->Unstable Optimize Rational Design: - Modify Linker - Block Metabolic 'Soft Spots' - Improve Solubility Unstable->Optimize Yes CheckPerm Assess Solubility & Permeability Unstable->CheckPerm No Optimize->Start Re-test End Re-evaluate PROTAC Design (Warhead, VHL Ligand) CheckPerm->End NoEngagement No Engagement CheckTarget->NoEngagement NoEngagement->End

Caption: A logical workflow for troubleshooting poor in vivo PROTAC performance, starting with pharmacokinetic analysis.

Key Experimental Protocols

Protocol 1: In Vitro Liver Microsomal Stability Assay[1]

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with liver microsomes.

Materials:

  • Test PROTAC and control compounds (positive/unstable, negative/stable)

  • Human or mouse liver microsomes (HLM or MLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

  • Initiation: Add the test PROTAC to the microsome solution. Split the mixture into two sets of wells: one with the NADPH regenerating system (to start the metabolic reaction) and one without (as a control for non-enzymatic degradation).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of this line is used to calculate the in vitro half-life (t½).

Protocol 2: Western Blot for In Vivo Protein Degradation[2]

Objective: To quantify the extent of target protein degradation in tissues from PROTAC-treated animals.

Materials:

  • Tissue samples from vehicle and PROTAC-treated animals

  • Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Lysis: Homogenize harvested tissue samples in ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates to pellet debris and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the percentage of degradation relative to the vehicle-treated group.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement[7][8]

Objective: To confirm that a PROTAC is binding to its target protein within a cellular or tissue context.

Materials:

  • Cell or tissue lysate

  • Test PROTAC

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot)

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate.

  • PROTAC Treatment: Divide the lysate into two aliquots: one treated with the PROTAC and one with a vehicle control (e.g., DMSO). Incubate for a defined period.

  • Heat Challenge: Aliquot the treated lysates into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation: After the heat challenge, centrifuge the samples at high speed to separate the soluble, non-denatured proteins (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant from each sample and analyze the amount of soluble target protein remaining at each temperature using Western blot or another protein quantification method.

  • Data Interpretation: Plot the percentage of soluble target protein as a function of temperature. A successful binding event will stabilize the target protein against thermal denaturation, resulting in a rightward shift of the melting curve for the PROTAC-treated sample compared to the vehicle control.

References

Technical Support Center: Troubleshooting Ternary Complex Formation with VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting issues related to the formation of a ternary complex using VHL Ligand 14 in proteolysis-targeting chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a small molecule that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary use is as a component of PROTACs, where it serves to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. It has been utilized in the development of PROTACs targeting proteins such as the estrogen receptor α (ERα).[1][2][3]

Q2: What is the reported binding affinity of this compound for VHL?

This compound has a reported IC50 of 196 nM for binding to the VHL E3 ligase complex.[1][2]

Q3: What is a ternary complex in the context of PROTACs?

A ternary complex is the crucial intermediate formed when a PROTAC molecule simultaneously binds to both the target protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL). The formation of a stable and productive ternary complex is a prerequisite for the ubiquitination of the POI and its subsequent degradation.

Q4: What is the "hook effect" and how can it be mitigated?

The hook effect is a phenomenon observed in PROTAC experiments where at very high concentrations of the PROTAC, the degradation of the target protein decreases. This is because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive, thereby reducing the formation of the essential ternary complex. To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.

Q5: Why is the choice of E3 ligase ligand important for PROTAC design?

The choice of the E3 ligase and its corresponding ligand is critical as the expression levels of E3 ligases can vary between different cell types and tissues. For a PROTAC to be effective, the recruited E3 ligase must be expressed in the cells of interest. VHL is a commonly used E3 ligase due to its broad expression in many cell lines.

Troubleshooting Guide

This guide addresses common problems encountered during ternary complex formation experiments with PROTACs utilizing this compound.

Problem Possible Cause Recommended Solution
No or low target protein degradation observed. 1. Inefficient Ternary Complex Formation: The PROTAC may bind to VHL and the target protein individually but fails to bring them together effectively.- Perform biophysical assays like SPR, ITC, or TR-FRET to directly assess ternary complex formation and stability.- Redesign the linker of the PROTAC (adjusting length or composition) to facilitate a more favorable interaction between VHL and the target protein.
2. Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.- Modify the physicochemical properties of the PROTAC to improve cell permeability.- Perform cell-based target engagement assays to confirm the PROTAC is reaching its intracellular target.
3. Low VHL Expression: The cell line being used may have low endogenous levels of VHL.- Confirm VHL expression levels in your cell line via Western blot or qPCR.- Consider using a different cell line with higher VHL expression or engineering your current cell line to overexpress VHL.
4. Non-productive Ternary Complex Conformation: A ternary complex may form, but its geometry may not be suitable for the transfer of ubiquitin from the E2 conjugating enzyme to the target protein.- Conduct an in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC, VHL, E1, E2, and ubiquitin.- If no ubiquitination is observed, linker redesign is likely necessary.
High concentrations of PROTAC lead to decreased degradation (Hook Effect). Formation of non-productive binary complexes: At high concentrations, the PROTAC is more likely to form separate complexes with either VHL or the target protein, preventing the formation of the ternary complex.- Perform a full dose-response curve to identify the optimal concentration range for maximal degradation.- Test lower concentrations of your PROTAC (in the nanomolar to low micromolar range).
Inconsistent degradation results between experiments. Variability in Experimental Conditions: Cell passage number, confluency, and overall cell health can impact protein expression and the efficiency of the ubiquitin-proteasome system.- Standardize cell culture conditions, including passage number and confluency at the time of treatment.- Ensure consistent treatment times and PROTAC concentrations across experiments.

Quantitative Data Summary

While specific biophysical data for this compound is limited in publicly available literature, the following tables provide its known binding affinity and representative data for other well-characterized VHL ligands to offer a comparative context.

Table 1: Binding Affinity of this compound

LigandAssay TypeParameterValue (nM)
This compoundBiochemical AssayIC50196[1][2]

Table 2: Representative Biophysical Data for a Well-Characterized VHL Ligand (e.g., VH032)

This data is for a structurally related VHL ligand and is provided for illustrative purposes.

ParameterTechniqueValue
Binary Binding (Ligand to VHL)
Dissociation Constant (Kd)Isothermal Titration Calorimetry (ITC)185 ± 7 nM[4]
Enthalpy (ΔH)Isothermal Titration Calorimetry (ITC)-10.5 kcal/mol
Entropy (-TΔS)Isothermal Titration Calorimetry (ITC)1.5 kcal/mol
Ternary Complex Formation (with a target protein)
Dissociation Constant (Kd)Surface Plasmon Resonance (SPR)Varies depending on the target and linker
Cooperativity (α)Surface Plasmon Resonance (SPR)Varies (can be >1 for positive cooperativity)

Experimental Protocols & Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for a PROTAC utilizing this compound to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound + Linker + POI Ligand) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Binds PolyUb_POI Poly-ubiquitinated POI VHL_complex->PolyUb_POI Ubiquitinates POI PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Releases Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->VHL_complex Recruited to Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Assessing Ternary Complex Formation and Degradation

The following diagram outlines the typical experimental workflow to evaluate the efficacy of a PROTAC.

experimental_workflow start Start: Synthesize PROTAC with this compound biophysical Biophysical Assays (SPR, ITC, TR-FRET) start->biophysical Characterize Ternary Complex Formation cell_treatment Cell Culture and Treatment with PROTAC start->cell_treatment Assess Cellular Activity data_analysis Data Analysis (DC50, Dmax) biophysical->data_analysis Determine Binding Affinities (Kd) and Thermodynamics western_blot Western Blot Analysis cell_treatment->western_blot Measure Target Protein Levels western_blot->data_analysis Quantify Degradation conclusion Conclusion on PROTAC Efficacy data_analysis->conclusion

Caption: A logical workflow for troubleshooting PROTAC activity.

Detailed Methodologies

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To measure the binding kinetics (kon, koff) and affinity (Kd) of the binary (PROTAC-VHL) and ternary (POI-PROTAC-VHL) complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, streptavidin-coated)

  • Purified, biotinylated VHL-EloB-EloC (VBC) complex

  • Purified target protein (POI)

  • PROTAC with this compound

  • SPR running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilization: Immobilize the biotinylated VBC complex onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • Prepare a series of concentrations of the PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized VBC surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and Kd for the binary interaction.

  • Ternary Interaction Analysis:

    • Prepare a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI.

    • Inject these solutions over the immobilized VBC surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the kinetic parameters for the ternary complex.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as the ratio of the binary Kd to the ternary Kd (α = Kd_binary / Kd_ternary). An α > 1 indicates positive cooperativity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (ΔH, ΔS, and stoichiometry) of binding.

Materials:

  • Isothermal titration calorimeter

  • Purified VBC complex

  • PROTAC with this compound

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze the purified VBC complex extensively against the chosen ITC buffer.

    • Dissolve the PROTAC in the final dialysis buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the VBC solution into the sample cell of the calorimeter.

    • Load the PROTAC solution into the injection syringe.

    • Perform a series of small, sequential injections of the PROTAC into the VBC solution while monitoring the heat change.

    • A control titration of the PROTAC into buffer should also be performed to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To develop a high-throughput assay to measure the formation of the ternary complex.

Materials:

  • TR-FRET compatible plate reader

  • Tagged VBC complex (e.g., His-tagged) and tagged POI (e.g., GST-tagged)

  • TR-FRET donor-labeled antibody (e.g., anti-His-Europium)

  • TR-FRET acceptor-labeled antibody (e.g., anti-GST-APC)

  • PROTAC with this compound

  • Assay buffer

Protocol:

  • Assay Setup: In a microplate, add the tagged VBC complex, tagged POI, and varying concentrations of the PROTAC.

  • Antibody Addition: Add the donor and acceptor-labeled antibodies that specifically recognize the tags on the proteins.

  • Incubation: Incubate the plate at room temperature to allow for complex formation.

  • Measurement: Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC with this compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Perform the same steps for the loading control antibody.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

References

Technical Support Center: Optimizing VHL Ligand 14 Concentration for Effective Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of VHL Ligand 14-based PROTACs for effective target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its binding affinity for VHL?

This compound, also known as Compound 11, is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase used in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It has been utilized in PROTACs developed to degrade specific targets, such as the Estrogen Receptor α (ERα).[1][2] The reported binding affinity (IC50) of this compound for the VHL complex is approximately 196 nM.[1][2]

Q2: What is the recommended starting concentration range for a this compound-based PROTAC?

The optimal concentration of a PROTAC is highly dependent on the specific target protein, cell type, and experimental conditions. A broad concentration range should be tested initially to determine the optimal concentration for your system. A common starting point is a dose-response experiment ranging from 1 nM to 10 µM. For example, in studies involving an ERα-degrading PROTAC utilizing a this compound-based moiety, concentrations of 5-10 μM have been used to support PROTAC stability and promote degradation.[1][2]

Q3: How do I determine the potency and efficacy of my this compound-based PROTAC?

The potency and efficacy of a PROTAC are typically characterized by its DC50 and Dmax values, respectively.

  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.

  • Dmax : The maximum percentage of protein degradation achieved at high PROTAC concentrations.

These values are determined by performing a dose-response experiment and analyzing the results using a nonlinear regression curve fit.

Q4: What is the "hook effect" and how can I avoid it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the extent of protein degradation decreases at very high PROTAC concentrations.[4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target:PROTAC:E3 Ligase) required for degradation.[4] To avoid or confirm a hook effect, it is crucial to test a wide range of PROTAC concentrations, including lower concentrations where the effect may not be present.

Q5: How long should I incubate my cells with the this compound-based PROTAC?

The optimal incubation time can vary and should be determined empirically. A time-course experiment is recommended, with typical time points ranging from 2 to 48 hours (e.g., 2, 4, 8, 16, 24, and 48 hours).[] This will help identify the time at which maximum degradation occurs and provide insights into the kinetics of degradation.

Troubleshooting Guide

Problem 1: No or minimal degradation of the target protein is observed.

Possible Cause Suggested Solution
Poor Cell Permeability PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane.[6] Consider optimizing the linker to improve permeability or using cell lines with higher permeability for your compound.
Inefficient Ternary Complex Formation Successful degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. The linker length and composition are critical for achieving a productive conformation.[6] Consider redesigning the linker. Biophysical assays like SPR or NanoBRET can be used to assess ternary complex formation.[2]
Low VHL E3 Ligase Expression The chosen cell line may not express sufficient levels of VHL E3 ligase for effective degradation.[6] Confirm VHL expression in your cell line via Western Blot or qPCR. Consider using a different cell line with known high VHL expression.
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell. Assess the stability of your compound in your experimental conditions.
Sub-optimal Concentration or Incubation Time The concentration range or the incubation time might not be optimal for observing degradation. Perform a full dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2-48 hours) to identify the optimal conditions.

Problem 2: High variability between experimental replicates.

Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Cell passage number, confluency, and overall health can significantly impact protein expression and the ubiquitin-proteasome system's efficiency.[6] Standardize cell seeding density and use cells within a consistent and low passage number range.
Inaccurate Pipetting Inaccurate serial dilutions or addition of the PROTAC can lead to inconsistent results. Ensure accurate pipetting techniques and properly calibrated pipettes.
Uneven Protein Loading in Western Blot Inconsistent protein loading across lanes will lead to variability in band intensity. Perform a protein quantification assay (e.g., BCA) and normalize all samples to the same concentration before loading. Always use a reliable loading control (e.g., GAPDH, β-actin).

Quantitative Data Summary

Table 1: Example Dose-Response Data for a this compound-based PROTAC

This table shows hypothetical data from a Western Blot experiment to determine the DC50 value. Cells were treated with varying concentrations of a this compound-based PROTAC for 24 hours.

PROTAC Concentration (nM)Normalized Target Protein Level (%)% Degradation
0 (Vehicle)1000
1955
107030
504852
1002575
5001585
10001288
50001882

From this data, a DC50 value can be calculated by plotting % Degradation against PROTAC concentration.

Table 2: Example Time-Course Data for a this compound-based PROTAC

This table shows hypothetical data from a Western Blot experiment to determine the optimal incubation time. Cells were treated with the PROTAC at its approximate DC50 concentration (e.g., 50 nM) for various durations.

Incubation Time (hours)Normalized Target Protein Level (%)% Degradation
01000
28515
46535
85050
163070
242872
483268

This data helps identify the time to reach maximal degradation.

Experimental Protocols

Protocol: Measuring Protein Degradation by Western Blot

This protocol outlines the key steps for quantifying target protein degradation following treatment with a this compound-based PROTAC.

Materials:

  • Cultured cells

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound-based PROTAC in cell culture medium.

    • Treat cells with the different PROTAC concentrations or for different incubation times. Include a vehicle-only control.[]

    • Incubate at 37°C for the desired duration.[]

  • Cell Lysis:

    • After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.[]

    • Add an appropriate volume of ice-cold lysis buffer to each well or dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[]

    • Incubate on ice for 30 minutes, vortexing occasionally.[]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[]

    • Normalize the protein concentration of all samples with lysis buffer so that equal amounts of protein can be loaded.

  • Sample Preparation and SDS-PAGE:

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[]

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[]

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.[]

    • Re-probe the membrane with a loading control antibody.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC This compound PROTAC TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub Ubiquitin Ub->PolyUb E1, E2 Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action with this compound.

Troubleshooting_Workflow Start No Target Degradation Observed Check1 Is VHL expressed in the cell line? Start->Check1 Sol1 Confirm VHL expression (WB/qPCR) or switch cell line. Check1->Sol1 No Check2 Is the PROTAC cell-permeable? Check1->Check2 Yes Sol1->Check1 Sol2 Perform permeability assay. Redesign linker to improve physicochemical properties. Check2->Sol2 No Check3 Does the PROTAC engage the target and VHL? Check2->Check3 Yes Sol2->Check2 Sol3 Confirm binary binding (e.g., CETSA, NanoBRET). Check3->Sol3 No Check4 Is a stable ternary complex forming? Check3->Check4 Yes Sol3->Check3 Sol4 Assess ternary complex formation (e.g., SPR). Redesign linker. Check4->Sol4 No End Degradation Achieved Check4->End Yes Sol4->Check4

Caption: Troubleshooting workflow for lack of PROTAC activity.

Hook_Effect Low_C Low [PROTAC] Ternary Productive Ternary Complex Low_C->Ternary Favors Optimal_C Optimal [PROTAC] Optimal_C->Ternary Maximizes High_C High [PROTAC] Binary_T Binary Complex (Target-PROTAC) High_C->Binary_T Favors Binary_V Binary Complex (VHL-PROTAC) High_C->Binary_V Favors Degradation Maximal Degradation Ternary->Degradation No_Degradation Reduced Degradation Binary_T->No_Degradation Binary_V->No_Degradation

Caption: The "Hook Effect" in PROTAC experiments.

References

Validation & Comparative

A Comparative Guide to Validating Target Engagement of VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by inducing the degradation of specific proteins. PROTACs that co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase are a prominent class of these molecules.[1][2] Validating that a VHL-recruiting PROTAC engages its intended target protein and the VHL ligase within the cellular environment is a critical step in their development. This guide provides an objective comparison of key methodologies used to validate target engagement, supported by experimental data and detailed protocols.

The VHL-PROTAC-Target Protein Axis

VHL is the substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[3][4] This complex targets proteins for ubiquitination and subsequent degradation by the proteasome. The primary endogenous substrate of VHL is the Hypoxia-Inducible Factor 1α (HIF-1α).[5][4]

PROTACs are heterobifunctional molecules featuring a ligand for the protein of interest (POI), a ligand for an E3 ligase (in this case, VHL), and a chemical linker.[6][7] The PROTAC simultaneously binds the POI and VHL, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[7]

VHL_Signaling_Pathway cluster_VHL_Complex CRL2-VHL E3 Ligase Complex cluster_Degradation Ubiquitin-Proteasome System VHL VHL ElonginC Elongin C VHL->ElonginC Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex ElonginB Elongin B ElonginC->ElonginB CUL2 CUL2 CUL2->ElonginC Rbx1 Rbx1 CUL2->Rbx1 POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition PROTAC VHL-recruiting PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination E1, E2, Ub Ubiquitination->POI Poly-Ub Chain Degradation Degradation Proteasome->Degradation VHL_Complex_Node->VHL

Figure 1: VHL-PROTAC Mechanism of Action.

Comparison of Target Engagement Validation Methods

Several robust methods are available to confirm and quantify the intracellular activity of VHL-recruiting PROTACs. The primary techniques include NanoBioluminescence Resonance Energy Transfer (NanoBRET™), the HiBiT Lytic Detection System, and Quantitative Proteomics. Each offers distinct advantages for assessing different stages of the PROTAC mechanism of action.

FeatureNanoBRET™ Target EngagementHiBiT™ Lytic AssayQuantitative Proteomics (MS)
Primary Measurement Intracellular target binding & affinityTarget protein abundance (degradation)Global protein abundance changes
Principle Energy transfer between NanoLuc-fused protein and fluorescent tracerComplementation of HiBiT tag and LgBiT to form active luciferaseMass spectrometry-based protein quantification
Assay Type Live or lytic cell proximity assayLytic endpoint or kinetic assayLytic endpoint assay
Key Outputs IC50, KD, Cell Permeability IndexDC50, Dmax, Degradation kineticsOn-target degradation, Off-target effects, Pathway analysis
Throughput HighHighLow to Medium
Requirement Ectopic expression of NanoLuc-fusion or CRISPR knock-inCRISPR knock-in of HiBiT tag for endogenous analysisNone (label-free or labeled approaches)
Strength Quantifies intracellular availability and binding affinity.[8][9]Highly sensitive kinetic monitoring of protein loss.[10][11]Gold standard for specificity and off-target analysis.[6][12]
Limitation Can require overexpression of target protein; indirect measure of degradation.Requires genetic modification of the target cell line.[13]Lower throughput; may miss transient interactions.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a PROTAC to its target E3 ligase (VHL) or the protein of interest in live cells.[14] This technique is crucial for determining if the PROTAC can penetrate the cell membrane and engage its target in the native cellular environment.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Detection Transfect Transfect cells with NanoLuc-VHL fusion vector Plate Plate cells in 96-well plates Transfect->Plate AddTracer Add fluorescent VHL tracer Plate->AddTracer AddPROTAC Add serial dilution of PROTAC AddTracer->AddPROTAC Incubate Incubate AddPROTAC->Incubate AddSubstrate Add Nano-Glo Substrate Incubate->AddSubstrate Measure Measure Donor (460nm) & Acceptor (610nm) emissions AddSubstrate->Measure Calculate Calculate NanoBRET Ratio Measure->Calculate

Figure 2: NanoBRET™ Target Engagement Workflow.
Experimental Protocol: VHL Target Engagement

This protocol is adapted from methodologies for assessing PROTAC engagement with VHL in live HEK293 cells.[14]

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect cells with a VHL-NanoLuc® Fusion Vector and a carrier DNA using a suitable transfection reagent (e.g., FuGENE® HD).

    • 24 hours post-transfection, harvest and resuspend cells in Opti-MEM® I Reduced Serum Medium.

  • Assay Preparation:

    • Dispense 20 µL of the cell suspension into a white, non-binding surface 96-well plate.

    • Prepare serial dilutions of the VHL Ligand 14 PROTAC in Opti-MEM.

    • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate according to the manufacturer's instructions.

  • Treatment and Measurement:

    • Add the fluorescent VHL tracer to all wells.

    • Add the serially diluted PROTAC to the appropriate wells. Add vehicle control (e.g., DMSO) to control wells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

    • Add the Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with two filters: a 460nm band-pass filter for the donor (NanoLuc) and a 610nm long-pass filter for the acceptor (tracer).[14]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal (610nm) by the donor signal (460nm).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the PROTAC's affinity for VHL in live cells.

HiBiT Lytic Protein Degradation Assay

The HiBiT system provides a highly sensitive and quantitative method for measuring the degradation of a target protein.[10] It relies on tagging the endogenous protein of interest with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. The HiBiT tag can combine with the larger LgBiT protein fragment, supplied in the detection reagent, to reconstitute a functional NanoBiT® luciferase. The resulting luminescence is directly proportional to the amount of HiBiT-tagged protein present.[11]

HiBiT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Detection CRISPR Generate cell line with endogenous POI-HiBiT tag (via CRISPR/Cas9) Plate Plate HiBiT-tagged cells in 96-well plates CRISPR->Plate AddPROTAC Add serial dilution of PROTAC Plate->AddPROTAC Incubate Incubate for desired time course (e.g., 0-24h) AddPROTAC->Incubate Lyse Add Nano-Glo® HiBiT Lytic Reagent (contains LgBiT & substrate) Incubate->Lyse Measure Measure Luminescence Lyse->Measure Calculate Calculate % Degradation vs. Vehicle Control Measure->Calculate

Figure 3: HiBiT Lytic Assay Workflow.
Experimental Protocol: Quantifying POI Degradation

This protocol allows for the determination of key degradation parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[11]

  • Cell Culture:

    • Culture the CRISPR-edited cells expressing the HiBiT-tagged POI in the appropriate growth medium.

    • Plate the cells in a white 96-well plate and allow them to attach overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the this compound PROTAC.

    • Treat the cells with the PROTAC dilutions and a vehicle control.

    • Incubate for a specified time course (e.g., 4, 8, 12, or 24 hours) to assess degradation kinetics.

  • Lysis and Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add an equal volume of Nano-Glo® HiBiT Lytic Reagent to each well.

    • Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the luminescence signal of PROTAC-treated wells to the vehicle-treated controls.

    • Plot the normalized luminescence against the PROTAC concentration.

    • Fit the data to a dose-response curve to calculate the DC50 and Dmax values for each time point.

Comparative Degradation Data

The choice of E3 ligase recruiter can significantly impact PROTAC performance. The following table illustrates a comparison between VHL- and CRBN-based PROTACs targeting BRD4.

ParameterVHL-based PROTAC (MZ1)CRBN-based PROTAC (dBET1)Reference
Target Protein BRD4BRD4[11]
DC50 (4h) ~10 nM~10 nM[11]
Cell Permeability (Papp) 0.5 x 10⁻⁶ cm/s5.2 x 10⁻⁶ cm/s[15]
Observation While both PROTACs show similar degradation potency, the CRBN-based degrader exhibits significantly higher cell permeability, a key parameter for in vivo efficacy.
Note: Papp values are from a separate study comparing different VHL and CRBN degraders and serve as an illustrative comparison of physicochemical properties.[15]

Quantitative Proteomics

Quantitative mass spectrometry is the definitive method for assessing the specificity of a PROTAC across the entire proteome.[6] It allows for the unbiased identification and quantification of all proteins that are degraded upon PROTAC treatment, revealing both the intended on-target effects and any unintended off-target degradation.[12][16]

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Results Treat Treat cells with PROTAC vs. Vehicle Lyse Harvest & Lyse Cells Treat->Lyse Digest Protein Digestion (e.g., with Trypsin) Lyse->Digest Label Peptide Labeling (optional, e.g., TMT) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Identify Protein Identification & Quantification LCMS->Identify Stats Statistical Analysis Identify->Stats Volcano Volcano Plot (Identify significant changes) Stats->Volcano Pathway Pathway Analysis Volcano->Pathway Validate Validate Hits (e.g., Western Blot) Volcano->Validate

Figure 4: Quantitative Proteomics Workflow.
Experimental Protocol: Global Proteome Analysis

  • Cell Treatment and Lysis:

    • Culture cells and treat with the this compound PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC50). Include a vehicle control. A shorter treatment time (<6 hours) is often used to focus on direct targets.[16]

    • Harvest the cells, wash with PBS, and lyse using a buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration in each lysate (e.g., using a BCA assay).[6]

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). For multiplexing, peptides can be labeled with isobaric tags (e.g., TMT) prior to analysis.

  • Data Analysis:

    • Process the raw MS data using a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.[6]

    • Visualize the data using volcano plots to highlight proteins that are significantly downregulated (degraded).

By employing these complementary validation techniques, researchers can build a comprehensive profile of a VHL-recruiting PROTAC, confirming its intracellular target engagement, quantifying its degradation efficiency, and ensuring its specificity, thereby de-risking its progression through the drug discovery pipeline.

References

In Vivo Validation of VHL-Recruiting PROTACs: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VHL-Based PROTAC Performance with Supporting Experimental Data.

The field of targeted protein degradation has rapidly advanced, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A significant portion of PROTACs in development utilize ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce target degradation. This guide provides a comparative analysis of the in vivo validation of several VHL Ligand 14-based PROTACs in animal models, with a particular focus on their anti-tumor efficacy and target degradation. For context, their performance is compared with prominent PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Mechanism of Action: VHL-Recruiting PROTACs

VHL-recruiting PROTACs function by forming a ternary complex between the target protein of interest (POI) and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic process allows for the sustained elimination of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VHL-based PROTAC POI Target Protein (e.g., SMARCA2, p38α) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Proteasome Proteasome POI->Proteasome targeted for degradation Ub Ubiquitin Ub->POI poly-ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI results in

Figure 1: Mechanism of action of a VHL-recruiting PROTAC.

Comparative In Vivo Efficacy of VHL-Based PROTACs

The following tables summarize the in vivo performance of three VHL-recruiting PROTACs: ACBI2, GP262, and NR-11c. For a broader perspective, their data is presented alongside two well-characterized CRBN-recruiting PROTACs, ARV-110 and ARV-471.

Table 1: In Vivo Anti-Tumor Efficacy
PROTACTarget Protein(s)E3 Ligase RecruitedAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
ACBI2 SMARCA2VHLA549 lung cancer xenograft (mice)80 mg/kg, p.o., once dailySignificant tumor growth inhibition.
GP262 PI3K / mTORVHLMDA-MB-231 breast cancer xenograft (NOD-SCID mice)15 mg/kg, i.p., daily for 20 days57.8% TGI[1]
25 mg/kg, i.p., daily for 20 days79.2% TGI[1]
NR-11c p38αVHLMammary tumors (mice)15 mg/kg, intratumoral/peritumoralDown-regulation of p38α levels in the tumor.
ARV-110 (Comparator)Androgen Receptor (AR)CRBNVCaP prostate cancer xenograft (mice)1 mg/kg, p.o., daily~101% TGI.
3 mg/kg, p.o., daily~109% TGI.
ARV-471 (Comparator)Estrogen Receptor (ER)CRBNMCF7 breast cancer xenograft (mice)3, 10, and 30 mg/kg, p.o., dailySignificant tumor volume regressions (87-123% TGI)[2][3][4]
Table 2: In Vivo Target Degradation
PROTACTarget Protein(s)Animal ModelDosing RegimenTarget Degradation Level
ACBI2 SMARCA2A549 lung cancer xenograft (mice)5-100 mg/kg, p.o. (tumors collected 24 or 48h post-treatment)Dose-dependent degradation of tumor SMARCA2.
GP262 PI3K / mTORMDA-MB-231 breast cancer xenograft (NOD-SCID mice)15 mg/kg and 25 mg/kg, i.p., daily for 20 daysSignificant reduction of PI3K and mTOR in tumor tissues.
NR-11c p38αC57BL/6J mice15 mg/kg, i.p. or i.v.Primarily acts in the liver.
Mammary tumors (mice)15 mg/kg, intratumoral/peritumoralSignificant reduction of p38α levels.
ARV-110 (Comparator)Androgen Receptor (AR)VCaP prostate cancer xenograft (mice)1 mg/kg, p.o., daily for 3 days>90% AR degradation[5][6]
ARV-471 (Comparator)Estrogen Receptor (ER)MCF7 breast cancer xenograft (mice)3, 10, and 30 mg/kg, p.o., daily>90% ER degradation[7][8]

Experimental Protocols and Workflows

The in vivo validation of these PROTACs typically follows a standardized workflow involving the establishment of a tumor model, treatment administration, and subsequent analysis of tumor growth and target protein levels.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis start Implantation of Cancer Cells (e.g., A549, MDA-MB-231) into Immunocompromised Mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups (Vehicle, PROTAC doses) tumor_growth->randomization treatment Daily Dosing (p.o. or i.p.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint End of Study (e.g., 20-30 days) monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision analysis Analysis: - Tumor Growth Inhibition (TGI) - Western Blot (Protein Degradation) - Immunohistochemistry (IHC) tumor_excision->analysis

Figure 2: Generalized experimental workflow for in vivo PROTAC efficacy studies.

Key Methodologies:
  • Animal Models: Immunocompromised mice (e.g., NOD-SCID, nude mice) are commonly used to prevent rejection of human tumor xenografts. The choice of mouse strain depends on the specific requirements of the study.

  • Tumor Cell Implantation: Cancer cell lines such as A549 (lung), MDA-MB-231 (breast), and VCaP (prostate) are subcutaneously injected into the flanks of the mice. Tumor growth is monitored until they reach a specified volume (e.g., 100-200 mm³).

  • Dosing and Administration: PROTACs are formulated in appropriate vehicles and administered via oral gavage (p.o.) or intraperitoneal injection (i.p.). Dosing frequency is typically once daily.

  • Efficacy Assessment: Tumor volumes are measured regularly using calipers, and tumor growth inhibition is calculated relative to the vehicle-treated control group. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors are excised, and protein lysates are prepared for Western blotting to quantify the levels of the target protein and downstream signaling molecules. Immunohistochemistry (IHC) is also used to assess protein levels within the tumor tissue.

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

The dual-targeting PROTAC, GP262, is designed to degrade both PI3K and mTOR, two key nodes in a critical signaling pathway that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes mTORC2 mTORC2 mTORC2->AKT activates GP262 GP262 (PROTAC) GP262->PI3K degrades GP262->mTORC1 degrades GP262->mTORC2 degrades

Figure 3: The PI3K/AKT/mTOR signaling pathway and the targets of GP262.

Conclusion

The in vivo data presented demonstrates the potential of VHL-recruiting PROTACs as effective anti-cancer agents. ACBI2 and GP262 show significant tumor growth inhibition and target degradation in xenograft models, validating their preclinical efficacy. While quantitative tumor growth inhibition data for NR-11c is not as readily available, its ability to induce target degradation in vivo has been established.

When compared to the CRBN-recruiting PROTACs ARV-110 and ARV-471, the VHL-based degraders exhibit comparable, potent anti-tumor activity. The choice of E3 ligase recruiter can influence the physicochemical properties and degradation profile of the PROTAC, and both VHL and CRBN have proven to be effective choices for developing clinically relevant protein degraders. The continued exploration and optimization of this compound-based PROTACs hold significant promise for expanding the arsenal (B13267) of targeted cancer therapies.

References

Validating the Specificity of VHL Ligand 14-Mediated Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the specificity of the E3 ligase ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) degrader's success. This guide provides a comprehensive comparison of VHL Ligand 14 against other common von Hippel-Lindau (VHL) E3 ligase ligands, offering supporting experimental data and detailed protocols for validation. This document is intended for researchers, scientists, and drug development professionals working to create novel therapeutics based on targeted protein degradation.

The Role of VHL Ligands in PROTAC Technology

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1] They are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker to connect the two.[1] The VHL E3 ligase is frequently utilized in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[2][3] The choice of VHL ligand can significantly influence the formation of a stable ternary complex (Target Protein-PROTAC-VHL), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[4]

This compound has been identified as a ligand for the design of PROTACs, notably for the degradation of Estrogen Receptor alpha (ERα), with a reported IC50 of 196 nM.[5] To ensure its utility and therapeutic potential, a thorough validation of its specificity is paramount.

Comparative Analysis of VHL Ligand Performance

The efficacy and specificity of a VHL-based PROTAC are directly linked to the binding affinity and selectivity of its VHL ligand. Below is a comparison of this compound with other commonly used VHL ligands.

Table 1: Comparative Binding Affinity of VHL Ligands
LigandBinding Affinity (IC50/Kd)Method
This compound 196 nM (IC50)[5]Fluorescence Polarization
VH032 185 nM (Kd)[6]Isothermal Titration Calorimetry
VH101 44 nM (Kd)[7]Surface Plasmon Resonance
Ligand 15 (oxazole-based) 4.1 µM (IC50)[8][9]Fluorescence Polarization

This table presents a summary of binding affinities for various VHL ligands. Lower values indicate stronger binding to the VHL protein.

Table 2: Representative Specificity Profile of ERα-Targeting PROTACs

The following table provides a hypothetical yet representative dataset illustrating the degradation potency (DC50) and maximal degradation (Dmax) for an ERα-targeting PROTAC constructed with this compound compared to a PROTAC utilizing an alternative VHL ligand. The data also showcases the importance of assessing off-target degradation across a panel of representative proteins.

Protein TargetPROTAC with this compoundPROTAC with Alternative VHL Ligand
DC50 (nM) Dmax (%)
ERα (Target) 25 >95
BRD4 (Off-Target)>10,000<10
CDK4 (Off-Target)>10,000<5
BTK (Off-Target)>10,000<5
GAPDH (Loading Control)No DegradationNo Degradation

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax represents the maximum percentage of protein degradation observed. This representative data illustrates a highly specific degrader.

Visualizing the Process of VHL-Mediated Degradation

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.

G VHL-Mediated PROTAC Signaling Pathway PROTAC PROTAC (this compound + Target Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) e.g., ERα POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation G Experimental Workflow for Specificity Validation cluster_0 In Vitro Validation cluster_1 Cellular Validation ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity) Cell_Treatment Cell Treatment with PROTAC Concentrations CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Cell_Treatment->CETSA Western_Blot Western Blot (Degradation Potency - DC50/Dmax) Cell_Treatment->Western_Blot Proteomics Mass Spectrometry Proteomics (Global Off-Target Analysis) Cell_Treatment->Proteomics

References

Comparative Analysis of VHL Ligand 14: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VHL Ligand 14, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). While direct, comprehensive cross-reactivity studies on this compound are not extensively available in peer-reviewed literature, this document summarizes its known binding profile and offers a comparative framework using data from well-characterized VHL ligands. The objective is to highlight the importance of thorough cross-reactivity assessment and provide protocols for such studies.

Introduction to this compound

This compound is a synthetic ligand designed to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the formation of PROTACs, bifunctional molecules that recruit a target protein to the E3 ligase for subsequent ubiquitination and proteasomal degradation. This compound has been utilized in the development of PROTACs targeting the Estrogen Receptor α (ERα)[1].

Binding Affinity and On-Target Activity

The primary measure of a VHL ligand's potency is its binding affinity to the VHL protein. For this compound, the following has been reported:

LigandTargetBinding Affinity (IC50)Application
This compoundVHL196 nM[1]ERα Degrading PROTACs[1]

This nanomolar binding affinity indicates a strong interaction with its intended target. However, high affinity does not guarantee selectivity.

Cross-Reactivity Profile: A Comparative Perspective

Comprehensive, publicly available cross-reactivity data for this compound is limited. To understand the potential for off-target effects, it is instructive to compare it with other well-studied VHL ligands, such as VH032 and VH298, for which selectivity has been assessed through proteomic studies.

It is crucial to note that the following data does not directly represent this compound but serves as a benchmark for the type of analysis required.

LigandMethodKey Findings on SelectivityReference
VH032 & VH298Quantitative Mass SpectrometryGlobal proteome analysis revealed high selectivity for VHL. VH032 was found to be exquisitely specific, with VHL itself being the only significantly upregulated protein not previously associated with hypoxia induction.This data is based on studies of similar compounds and is for comparative purposes.

The high selectivity of ligands like VH032 and VH298 underscores the feasibility of designing VHL ligands with minimal off-target interactions. A similar proteomic investigation is essential to confidently establish the cross-reactivity profile of this compound.

Experimental Protocols for Cross-Reactivity Studies

To rigorously assess the cross-reactivity of this compound, the following experimental approaches are recommended. These protocols are based on established methods used for the characterization of other small molecule ligands.

Global Proteome Profiling using Quantitative Mass Spectrometry

This method provides an unbiased view of changes in protein abundance across the entire proteome upon treatment with the ligand.

Objective: To identify proteins that are significantly up- or down-regulated following treatment with this compound, indicating potential off-target interactions or downstream effects of VHL inhibition.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or a cancer cell line expressing the target protein of the intended PROTAC) and treat with this compound at a relevant concentration (e.g., 10x IC50) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Extraction: Harvest cells and lyse them to extract total protein.

  • Protein Digestion and Peptide Labeling: Digest proteins into peptides using trypsin. Label peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ) for quantitative comparison.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify and quantify the proteins.

  • Data Analysis: Analyze the mass spectrometry data to identify proteins with statistically significant changes in abundance between the this compound-treated and control samples.

Competitive Binding Assays

These assays can be used to screen this compound against a panel of specific proteins, such as other E3 ligases or proteins with known promiscuous binding sites.

Objective: To determine if this compound binds to other proteins in a competitive format.

Methodology:

  • Assay Setup: Use a format such as fluorescence polarization (FP) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: A fluorescently labeled probe known to bind to the off-target protein of interest and the purified off-target protein.

  • Procedure:

    • Incubate the off-target protein with the fluorescent probe to establish a baseline signal.

    • Add increasing concentrations of this compound.

    • Measure the change in the fluorescent signal. A decrease in signal indicates displacement of the probe and binding of this compound to the off-target protein.

  • Data Analysis: Calculate the IC50 value for the displacement of the probe by this compound to quantify its binding affinity to the off-target protein.

Visualizing Key Pathways and Workflows

VHL-HIF-1α Signaling Pathway

The von Hippel-Lindau protein is a critical component of the cellular oxygen-sensing pathway, primarily through its interaction with the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α).

VHL_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHD PHD OH_HIF1a HIF-1α-OH PHD->OH_HIF1a Hydroxylation HIF1a HIF-1α HIF1a->PHD O2 VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Proteasome Proteasome OH_HIF1a->Proteasome Ub Ubiquitin VHL_complex->Ub Ub->OH_HIF1a Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α HIF1_dimer HIF-1 Dimer HIF1a_hyp->HIF1_dimer HIF1b HIF-1β (ARNT) HIF1b->HIF1_dimer HRE Hypoxia Response Element (DNA) HIF1_dimer->HRE Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.

Experimental Workflow for PROTAC-Mediated Protein Degradation

The following diagram illustrates the general workflow for evaluating the efficacy of a PROTAC, which would be synthesized using a VHL ligand like this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays cluster_selectivity Selectivity Profiling VHL_Ligand This compound Linker Linker VHL_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC Target_Ligand Target Ligand (e.g., for ERα) Target_Ligand->Linker Cell_Treatment Treat Cells with PROTAC PROTAC->Cell_Treatment Western_Blot Western Blot (Target Protein Levels) Cell_Treatment->Western_Blot Proteomics Global Proteomics (LC-MS/MS) Cell_Treatment->Proteomics DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Off_Target_Analysis Off-Target Analysis Proteomics->Off_Target_Analysis

Caption: Workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable tool for inducing targeted protein degradation via the PROTAC technology. While its on-target binding affinity is well-documented, a comprehensive understanding of its cross-reactivity is essential for its application in drug discovery and chemical biology. The comparative data from other VHL ligands and the detailed experimental protocols provided in this guide offer a roadmap for the necessary selectivity profiling of this compound. Such studies are critical to ensure the specificity and minimize potential off-target effects of any resulting therapeutic or chemical probe.

References

A Comparative Guide to In Vitro and In Vivo Efficacy of VHL Ligand-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of Proteolysis Targeting Chimeras (PROTACs) that utilize a von Hippel-Lindau (VHL) E3 ligase ligand. We will use the well-characterized BET bromodomain degrader, ARV-771, as a case study to illustrate the correlation between cellular potency and animal model efficacy, supported by experimental data.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest (POIs). A VHL-recruiting PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker connecting the two.

The binding of the PROTAC to both the target protein and VHL forms a ternary complex. This proximity enables the VHL E3 ligase to tag the target protein with ubiquitin molecules. This polyubiquitination marks the protein for degradation by the 26S proteasome, leading to its selective removal from the cell.[1]

VHL_PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC VHL-PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Tags POI Proteasome 26S Proteasome Degradation Degradation Proteasome->Degradation Protein Degradation POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL VHL_bound->PROTAC_bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

VHL-PROTAC Signaling Pathway

Quantitative Data Summary: ARV-771

ARV-771 is a potent PROTAC that degrades the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) by recruiting the VHL E3 ligase.[2]

ParameterIn Vitro ResultsIn Vivo ResultsReference
PROTAC ARV-771ARV-771[3]
Target(s) BRD2, BRD3, BRD4BET Proteins[3]
VHL Ligand Based on VHL ligandBased on VHL ligand[3]
Cell Lines Castration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LnCaP95)22Rv1 and VCaP tumor xenografts in mice[2][3]
DC50 <1 nM to <5 nM for BRD2/3/4 degradationNot Applicable[2][3]
Efficacy Induces apoptosis and reduces androgen receptor levelsInduces tumor regression[3]
Dosing Nanomolar concentrations10-30 mg/kg, subcutaneous, once daily[2][3]

Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) of a VHL-recruiting PROTAC in cultured cells.[4][5]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for PROTAC DC50 Determination A 1. Cell Seeding Seed cells in 6-well plates and allow to adhere overnight. B 2. PROTAC Treatment Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO). A->B C 3. Cell Lysis Wash cells with PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. B->C D 4. Protein Quantification Determine protein concentration of lysates using a BCA assay. C->D E 5. SDS-PAGE Load equal amounts of protein per lane and separate by size. D->E F 6. Protein Transfer Transfer proteins to a PVDF membrane. E->F G 7. Immunoblotting Block membrane and probe with primary antibodies for the target protein and a loading control (e.g., GAPDH). F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate. G->H I 9. Data Analysis Quantify band intensities. Normalize target protein levels to the loading control and calculate percentage degradation relative to the vehicle control. Plot a dose-response curve to determine DC50. H->I

Western Blot Workflow

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., 22Rv1 for ARV-771) in 6-well plates and allow them to attach overnight.[4]

  • Prepare serial dilutions of the VHL-PROTAC in cell culture medium.

  • Treat cells with varying concentrations of the PROTAC for the desired duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[4]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Scrape the cells and collect the lysate.

  • Determine the protein concentration of each lysate using a BCA protein assay.[4]

3. Western Blotting:

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[5]

  • Transfer the separated proteins to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).[5]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[5]

4. Data Analysis:

  • Quantify the intensity of the protein bands using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.

  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 value.[5]

In Vivo Efficacy Study (Xenograft Mouse Model)

This protocol describes a general procedure to assess the anti-tumor efficacy of a VHL-recruiting PROTAC in a mouse xenograft model.[6]

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., athymic nude mice).[6]

  • Subcutaneously inject a suspension of cancer cells (e.g., 22Rv1) mixed with Matrigel into the flank of each mouse.[6]

2. Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[6]

  • Prepare the PROTAC formulation for administration (e.g., subcutaneous injection).

  • Administer the PROTAC at the desired dose and schedule (e.g., 30 mg/kg, once daily). The control group receives the vehicle only.[3]

3. Efficacy Evaluation:

  • Monitor tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length × Width²)/2.[6]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

4. Pharmacodynamic Analysis:

  • A portion of the tumor tissue can be flash-frozen for Western blot analysis to confirm target protein degradation in vivo.[6]

  • Another portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) to assess the levels and localization of the target protein within the tumor tissue.[6]

Conclusion

The data presented for ARV-771 demonstrates a strong correlation between potent in vitro degradation of BET proteins and significant in vivo anti-tumor efficacy. The nanomolar DC50 values observed in cellular assays translated to tumor regression in mouse models, validating the therapeutic potential of this VHL-recruiting PROTAC. This guide provides researchers with a framework for comparing in vitro and in vivo data for VHL-based PROTACs and offers detailed protocols for key experiments in their evaluation.

References

Safety Operating Guide

Proper Disposal of VHL Ligand 14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of novel chemical compounds like VHL Ligand 14 are paramount for ensuring laboratory safety and environmental protection. As a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), this E3 ligase ligand warrants careful management throughout its lifecycle, including its final disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, grounded in established safety protocols for potent research chemicals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2010986-87-3) is not publicly available. The following procedures are based on best practices for the disposal of similar PROTACs and hazardous laboratory chemicals.[1][2][3] It is imperative to consult and strictly adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.[1][4]

Immediate Safety and Handling Precautions

Due to its biological activity as an E3 ligase ligand, this compound should be handled as a potent and potentially hazardous compound.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles or glasses with side shields, and a lab coat when handling this compound in either solid or solution form.[2][5]

  • Engineering Controls: All weighing and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Spill Management: In case of a spill, absorb liquids with an inert material (e.g., vermiculite (B1170534) or sand), collect the contaminated material in a sealed container, and dispose of it as hazardous waste.[3]

Quantitative Data for Disposal Consideration

While specific quantitative data on the toxicity and environmental impact of this compound is not available, the following table outlines general parameters to consider for the disposal of potent, research-grade compounds, which should be confirmed with your institution's EHS department.[1][3]

ParameterGuidelineRelevance to Disposal
GHS Hazard Classification Assumed to be Acute Toxicity, Oral (Category 4) and hazardous to the aquatic environment based on similar compounds.[2][3]Dictates the necessity for handling as hazardous waste and preventing release into the environment.
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.[3]Ensures complete destruction of the potent compound.
Waste Segregation Segregate solid, liquid, halogenated, and non-halogenated waste streams.[1]Prevents dangerous chemical reactions in waste containers.
Container Type Chemically compatible, leak-proof containers with secure lids.[1]Ensures safe containment of hazardous waste during storage and transport.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a controlled procedure, not an experiment. The primary method for disposal is through your institution's hazardous waste management program, typically involving incineration.[3] Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [1]

1. Waste Identification and Segregation:

  • Waste Stream Classification: All materials contaminated with this compound must be classified as hazardous chemical waste.[5]

  • Solid Waste: This includes, but is not limited to:

    • Unused or expired solid this compound.

    • Contaminated consumables such as pipette tips, microfuge tubes, and weighing paper.

    • Contaminated PPE (gloves, disposable lab coats).

    • Wipes and absorbent materials used for cleaning and decontamination.

    • Procedure: Collect all solid waste in a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This container must be clearly labeled as "Hazardous Waste" and specify "this compound Solid Waste".[2]

  • Liquid Waste: This includes:

    • Unused or expired solutions of this compound.

    • Solvents used to dissolve the compound.

    • The first rinse from decontaminating glassware.

    • Procedure: Collect all liquid waste in a chemically compatible, shatter-resistant container with a secure, screw-top cap. Do not mix with other incompatible waste streams.[1] The container must be clearly labeled as "Hazardous Waste" and list all chemical components, including "this compound" and the solvent(s) with their approximate concentrations.[3]

2. Waste Container Labeling and Storage:

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added. The label should include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound".[5]

    • The approximate concentration and volume/mass of the waste.

    • The date accumulation started.

    • The name of the principal investigator or laboratory contact.

  • Storage: Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory. This area should provide secondary containment to capture any potential leaks.[5]

3. Decontamination Procedures:

  • Work Surfaces: Wipe down all benchtops and surfaces inside the fume hood that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory cleaning agent. Dispose of all cleaning materials as solid hazardous waste.[3]

  • Non-Disposable Equipment: Thoroughly decontaminate all non-disposable items such as glassware, spatulas, and stir bars. This should be done by rinsing with a suitable solvent to dissolve any residual compound, followed by a triple rinse with an appropriate cleaning solution. The initial solvent rinse must be collected as hazardous liquid waste.[6]

4. Disposal of Empty Containers:

  • The original container of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used for making solutions).[6]

  • Collect all three rinsates as hazardous liquid waste.[6]

  • After triple-rinsing, deface or remove the original label. The container may then be disposed of according to your institution's guidelines, which may permit disposal as regular laboratory glass or plastic waste.[4]

5. Arranging for Final Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

VHL_Ligand_14_Disposal_Workflow This compound Disposal Workflow cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_disposal Empty Container Disposal start This compound Waste Generated is_solid Solid Material? start->is_solid e.g., unused powder, contaminated tips, gloves is_liquid Liquid Material? start->is_liquid e.g., unused solutions, solvent rinses is_container Empty Original Container? start->is_container solid_waste_container Collect in Labeled 'Hazardous Solid Waste' Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled 'Hazardous Liquid Waste' Container is_liquid->liquid_waste_container Yes triple_rinse Triple Rinse with Appropriate Solvent is_container->triple_rinse Yes final_disposal Store in Secondary Containment in Satellite Accumulation Area and Arrange for EHS Pickup solid_waste_container->final_disposal liquid_waste_container->final_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->liquid_waste_container dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container

References

Essential Safety and Operational Guide for Handling VHL Ligand 14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of VHL Ligand 14 (CAS No. 2010986-87-3)[1][2][3]. As a potent, biologically active small molecule used in the development of Proteolysis Targeting Chimeras (PROTACs)[1][2], adherence to strict safety protocols is essential to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Handling Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar VHL ligands and general guidelines for handling potent pharmaceutical compounds recommend treating it with a high degree of caution[4][5][6]. The primary risks associated with handling potent powdered compounds include inhalation, ingestion, and dermal absorption.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to create a barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder outside of a certified chemical fume hood or ventilated enclosure.
Hand Protection Double gloving with nitrile gloves is required. Change the outer glove immediately upon contamination.
Eye Protection Chemical splash goggles or safety glasses with side shields are mandatory.
Body Protection A dedicated lab coat, preferably disposable, should be worn over personal clothing.
Foot Protection Closed-toe shoes are required in the laboratory.
Engineering Controls

Engineering controls are the primary means of minimizing exposure.

Control TypeRecommendation
Ventilation All handling of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Containment Use of a glove box or isolator is recommended for procedures involving larger quantities or with a higher risk of aerosolization.
Designated Area All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound, from receiving to use in a typical experimental workflow, such as PROTAC synthesis[7][8][9][10][11].

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage conditions are as follows:

    • Powder: -20°C for up to 3 years[12].

    • In solvent (e.g., DMSO): -80°C for up to 6 months[12].

Preparation of Stock Solutions
  • Pre-weighing Preparation: Before weighing, ensure all necessary PPE is donned correctly. Prepare the designated workspace within the chemical fume hood by lining it with absorbent bench paper.

  • Weighing:

    • Tare a suitable vial on an analytical balance inside the ventilated enclosure.

    • Carefully transfer the desired amount of this compound powder to the vial using a micro-spatula. Avoid creating dust.

    • Close the vial securely before removing it from the balance.

  • Solubilization:

    • This compound is soluble in DMSO (≥ 100 mg/mL)[12].

    • Add the appropriate volume of solvent to the vial containing the powder.

    • Gently vortex or sonicate until the solid is completely dissolved.

Use in Experimental Procedures (Example: PROTAC Synthesis)
  • Reaction Setup: All reactions involving this compound should be performed in a chemical fume hood.

  • Reagent Addition: When adding the this compound solution to the reaction mixture, use a calibrated micropipette with filtered tips.

  • Monitoring: Keep the reaction vessel closed as much as possible during the reaction.

  • Work-up: During the reaction work-up, handle all liquid and solid materials containing this compound as hazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination[13][14][15][16].

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, vials, absorbent paper) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and any liquid waste from experiments containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

Decontamination and Final Disposal
  • Decontamination: All non-disposable glassware and equipment must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound, followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

  • Final Disposal: All collected hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. The primary method of disposal for such potent compounds is typically incineration by a licensed facility[13].

Quantitative Data Summary

The following tables provide a concise summary of key quantitative information for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 2010986-87-3[1][2][3]
Molecular Formula C₂₅H₃₄N₄O₄S[12]
Molecular Weight 486.63 g/mol [12]
Appearance White to off-white solid[12]

Table 2: Solubility and Storage

ParameterInformationSource(s)
Solubility ≥ 100 mg/mL in DMSO[12]
Storage (Powder) -20°C for up to 3 years[12]
Storage (in Solvent) -80°C for up to 6 months[12]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

VHL_Ligand_14_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management Receive Receive & Inspect Store Store at -20°C Receive->Store Prep_Area Prepare Designated Area in Fume Hood Store->Prep_Area Weigh Weigh Powder Prep_Area->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Use Use in Experiment (e.g., PROTAC Synthesis) Dissolve->Use Collect_Solid Collect Solid Waste Use->Collect_Solid Collect_Liquid Collect Liquid Waste Use->Collect_Liquid Decontaminate Decontaminate Equipment Use->Decontaminate Dispose Dispose via EHS Collect_Solid->Dispose Collect_Liquid->Dispose Decontaminate->Dispose

This compound Handling Workflow Diagram

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.